3-Trimethylsilyl-2-oxazolidinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCYOUETBBMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195703 | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43112-38-5 | |
| Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
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| Record name | 3-(trimethylsilyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile organosilicon compound widely employed in organic synthesis. Its unique structural features, combining a trimethylsilyl (B98337) (TMS) group with a 2-oxazolidinone (B127357) core, render it a highly effective silylating agent and a valuable protecting group for various functional groups. This technical guide provides a comprehensive overview of the core chemical properties of TMSO, detailed experimental protocols for its application, and visual representations of its synthetic utility.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a faint odor. It is characterized by its moisture sensitivity, a crucial handling consideration for researchers. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂Si | [1][2][3] |
| Molecular Weight | 159.26 g/mol | [1][2][3] |
| CAS Number | 43112-38-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 99 - 100 °C at 6 mmHg; 122 °C at 11 mmHg | [3][4] |
| Density | 1.046 g/mL at 20 °C | [3][5] |
| Refractive Index | 1.455 | [3][4] |
| Flash Point | 76 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | [1] |
| Stability | Stable under normal conditions, but readily hydrolyzes with water. Moisture sensitive. | [5][6] |
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its function as a potent silylating agent. The presence of the trimethylsilyl group attached to the nitrogen atom of the oxazolidinone ring makes it an excellent donor of the TMS group to a variety of nucleophiles.
Silylating Agent
TMSO is extensively used for the silylation of a range of functional groups, including carboxylic acids, alcohols, and thiols.[5][7] This process, known as silylation, converts these functional groups into their corresponding trimethylsilyl derivatives (silyl esters, silyl (B83357) ethers, and silyl thioethers). The advantages of using TMSO for silylation include mild reaction conditions and high efficiency. The silylation reaction is often catalyzed by a strong acid, such as triflic acid, leading to almost instantaneous conversion at room temperature.[6]
Protecting Group
The trimethylsilyl group introduced by TMSO can serve as a protecting group for alcohols and amines.[1] Silyl ethers and silyl amines are generally stable under basic conditions, allowing for selective reactions at other sites of a complex molecule.[4] The TMS group can be readily removed under acidic conditions or with a fluoride (B91410) source, regenerating the original functional group.
The general reaction scheme for the silylation of a carboxylic acid using TMSO is depicted below:
General Silylation Reaction using TMSO.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established literature.[6]
Silylation of Carboxylic Acids and Alcohols
Materials:
-
This compound (TMSO)
-
Substrate (Carboxylic acid or alcohol)
-
Triflic acid (catalytic amount)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a stirred mixture of the carboxylic acid or alcohol (1 equivalent) and this compound (1 equivalent), add a catalytic amount of triflic acid (e.g., 1-2 mol%) at room temperature under an inert atmosphere.
-
The reaction is typically exothermic and proceeds rapidly, often with the precipitation of 2-oxazolidinone.
-
Stir the reaction mixture for 5-15 minutes at room temperature.
-
The silylated product can be isolated by direct distillation from the reaction mixture or by filtration of the precipitated 2-oxazolidinone followed by removal of any volatile components under reduced pressure.
Silylation of Thiols
Materials:
-
This compound (TMSO)
-
Thiol
-
Triflic acid (catalytic amount)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
n-Hexane
Procedure:
-
To a stirred mixture of the thiol (1 equivalent) and this compound (1 equivalent), add a catalytic amount of triflic acid at room temperature under an inert atmosphere.
-
Stir the reaction mixture for approximately 10 minutes at room temperature.
-
Add n-hexane to the reaction mixture to precipitate the 2-oxazolidinone byproduct.
-
Filter the mixture to remove the precipitated 2-oxazolidinone.
-
The filtrate, containing the trimethylsilyl thioether, can be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
General Experimental Workflow for Silylation.
Safety and Handling
This compound is a combustible liquid and is sensitive to moisture.[4][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a highly effective and versatile reagent in modern organic synthesis. Its ability to act as a potent silylating agent under mild conditions makes it an invaluable tool for the protection and derivatization of various functional groups. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound | 43112-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 3-Trimethylsilyl-2-oxazolidinone (CAS: 43112-38-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent and protecting group used extensively in organic synthesis, particularly within pharmaceutical and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and presents quantitative data on its reactivity. Furthermore, this guide includes visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding of its utility in modern chemical research.
Introduction
This compound, commonly abbreviated as TMSO, is an organosilicon compound featuring a trimethylsilyl (B98337) group attached to the nitrogen atom of a 2-oxazolidinone (B127357) ring.[1][2] Its unique structure renders it a highly effective reagent for the introduction of the trimethylsilyl (TMS) protecting group to a variety of functional groups, including alcohols, carboxylic acids, and amines.[2][3] The TMS group is favored in multi-step syntheses for its ability to mask reactive functionalities, enhancing stability and solubility, and can be readily removed under specific conditions.[2][4] TMSO is particularly valued for its high silylating power, often facilitating reactions under mild conditions and providing high yields of the desired silylated products.[1] Its application is crucial in the synthesis of complex molecules, including biologically active compounds and pharmaceutical intermediates such as β-lactam antibiotics.[5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 43112-38-5[1][2][7] |
| Molecular Formula | C₆H₁₃NO₂Si[2][7] |
| Molecular Weight | 159.26 g/mol [2][7] |
| IUPAC Name | 3-(trimethylsilyl)-1,3-oxazolidin-2-one[8] |
| Synonyms | TMSO, 2-Oxo-3-(trimethylsilyl)-1,3-oxazolidine, Trimethyl(2-oxo-3-oxazolidinyl)silane[2][9] |
| PubChem CID | 123514[2] |
| EINECS No. | 256-098-2[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow/orange clear liquid[9] |
| Boiling Point | 99-100 °C at 6 mmHg[2][3] |
| Density | 1.046 g/mL at 20 °C[1][3] |
| Refractive Index | 1.455[2] |
| Flash Point | 76 °C[10] |
| Solubility | Soluble in many organic solvents; hydrolyzes with water[1][3] |
Synthesis of this compound
This compound can be synthesized from 2-oxazolidinone and a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base.
Experimental Protocol: Synthesis of TMSO
Materials:
-
2-Oxazolidinone
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-oxazolidinone (1.0 equiv) in the anhydrous solvent.
-
Add triethylamine (2.3 equiv) to the solution via syringe.
-
Cool the reaction mixture in an ice bath.
-
Add freshly distilled trimethylsilyl chloride (1.3 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.
-
Cool the mixture to room temperature and quench with cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., hexanes).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate, saturated aqueous ammonium (B1175870) chloride, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation under reduced pressure.
Reactivity and Applications
TMSO is a potent silylating agent for a wide range of functional groups. The silylation process involves the transfer of the trimethylsilyl group from TMSO to the substrate, with the concomitant formation of 2-oxazolidinone as a byproduct.[1] The reaction is often catalyzed by a strong acid, such as triflic acid, which generates a highly reactive silylating intermediate.[1]
Silylation of Alcohols, Carboxylic Acids, and Thiols
TMSO is highly effective for the protection of alcohols, carboxylic acids, and thiols as their corresponding TMS ethers, TMS esters, and TMS thioethers, respectively. These reactions are typically rapid and high-yielding.
Materials:
-
Substrate (alcohol, carboxylic acid, or thiol)
-
This compound (TMSO)
-
Triflic acid (catalytic amount)
-
Anhydrous solvent (optional, e.g., n-hexane)
-
Nitrogen or Argon atmosphere
Procedure for Alcohols and Carboxylic Acids:
-
To a stirred mixture of the substrate (1.0 equiv) and TMSO (1.0 equiv) at 0 °C under an inert atmosphere, add a catalytic amount of triflic acid (e.g., 0.05 mL for 20 mmol of substrate).[1]
-
Stir the reaction mixture for a few minutes (typically 2-5 minutes).[1]
-
The trimethylsilylated product can be isolated by direct distillation from the reaction mixture.[1]
Procedure for Thiols:
-
To a stirred mixture of the thiol (1.0 equiv) and TMSO (1.0 equiv) at room temperature under an inert atmosphere, add a catalytic amount of triflic acid.[1]
-
Stir the mixture for approximately 10 minutes.[1]
-
Add n-hexane to the reaction mixture and stir for an additional 2 minutes.
-
Filter off the precipitated 2-oxazolidinone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude trimethylsilyl thioether, which can be purified by distillation.[1]
Table 3: Silylation of Various Substrates with TMSO and Catalytic Triflic Acid
| Substrate | Product | Reaction Time | Yield (%) |
| Cyclohexanol | Cyclohexyloxytrimethylsilane | 2 min | 95 |
| Benzyl alcohol | Benzyl(trimethyl)silane | 5 min | 94 |
| Phenol | Phenoxytrimethylsilane | 2 min | 96 |
| Acetic acid | Trimethylsilyl acetate | 2 min | 98 |
| Benzoic acid | Trimethylsilyl benzoate | 3 min | 97 |
| n-Propyl mercaptan | (Propylthio)trimethylsilane | 10 min | 93 |
| Thiophenol | Phenyl(trimethyl)silane | 10 min | 95 |
Data adapted from Aizpurua, J. M.; Palomo, C.; Palomo, A. L. Can. J. Chem. 1984, 62, 336.[1]
Role in the Synthesis of Pharmaceutical Intermediates
The oxazolidinone scaffold is a key structural motif in a number of clinically important drugs, particularly antibiotics such as linezolid.[11][12] While TMSO itself is not incorporated into the final drug structure, its role as a protecting group is vital in the multi-step synthesis of these complex molecules. By temporarily masking reactive functional groups, TMSO allows for selective chemical transformations at other parts of the molecule, a critical strategy in modern drug development.
Furthermore, silylating agents like TMSO have been employed in the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins.[5] In these syntheses, the silylation of carboxylic acid moieties facilitates subsequent reactions, such as the formation of amide bonds, which are essential for constructing the final antibiotic structure.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TMSO is expected to show a sharp singlet around 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Two multiplets are expected for the methylene (B1212753) protons of the oxazolidinone ring, likely in the regions of 3.8-4.0 ppm (-N-CH₂-) and 4.2-4.4 ppm (-O-CH₂-).
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl carbons of the TMS group near 0 ppm. The methylene carbons of the oxazolidinone ring are expected to appear around 45 ppm (-N-CH₂) and 62 ppm (-O-CH₂-). The carbonyl carbon should be observed further downfield, typically in the range of 158-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of TMSO is characterized by strong absorption bands. A prominent C=O stretching vibration for the cyclic carbamate (B1207046) is expected around 1700-1720 cm⁻¹. Strong Si-C stretching and bending vibrations will be present in the fingerprint region, typically around 1250 cm⁻¹ and 840 cm⁻¹. The C-O stretching of the oxazolidinone ring will likely appear in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Upon electron ionization, TMSO is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 159 may be observed. A prominent fragment is often the loss of a methyl group ([M-15]⁺) at m/z 144. The base peak is frequently the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. Other fragments may arise from the cleavage of the oxazolidinone ring.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] It is sensitive to moisture and will hydrolyze upon contact with water.[1][3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and open flames.
When handling TMSO, personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[9]
Conclusion
This compound is a powerful and versatile reagent for the introduction of the trimethylsilyl protecting group in organic synthesis. Its high reactivity and the mild conditions under which it can be employed make it an invaluable tool for researchers, particularly in the field of drug development where complex, multi-step syntheses are common. The straightforward experimental protocols and high yields associated with its use contribute to its widespread application. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Oxazolidinone synthesis [organic-chemistry.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 3-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-Trimethylsilyl-2-oxazolidinone, a versatile silylating agent and a key intermediate in organic synthesis. This document details the analytical techniques and experimental protocols used to confirm the chemical structure of this compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound containing a trimethylsilyl (B98337) group attached to the nitrogen atom of a 2-oxazolidinone (B127357) ring.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C6H13NO2Si | [1] |
| Molecular Weight | 159.26 g/mol | [1] |
| CAS Number | 43112-38-5 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 99-100 °C at 6 mmHg | |
| Density | 1.013 g/mL | |
| Refractive Index | 1.454 | |
| Solubility | Reacts with water |
Synthesis and Purification
The synthesis of this compound is typically achieved through the silylation of 2-oxazolidinone. A common and effective method involves the reaction of 2-oxazolidinone with a silylating agent such as chlorotrimethylsilane (B32843) in the presence of a base, or with a more reactive silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).
Experimental Protocol: Synthesis
Materials:
-
2-Oxazolidinone
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-oxazolidinone in an anhydrous solvent.
-
Slowly add N,O-Bis(trimethylsilyl)acetamide (BSA) to the solution at room temperature with vigorous stirring. The reaction is typically exothermic.
-
After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by analyzing aliquots with IR spectroscopy, observing the disappearance of the N-H stretch of the starting material.
-
Upon completion, remove the solvent and the volatile by-product (N-trimethylsilylacetamide) under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
Purification of the crude this compound is essential to remove any unreacted starting materials and by-products. Fractional distillation under reduced pressure is the most effective method.
Materials:
-
Crude this compound
-
Distillation apparatus with a fractionating column
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum and begin heating the flask.
-
Collect the fraction that distills at 99-100 °C under a pressure of 6 mmHg. This fraction corresponds to pure this compound.
-
Store the purified product under an inert atmosphere to prevent hydrolysis due to atmospheric moisture.
Structure Elucidation via Spectroscopic Methods
The structural confirmation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the trimethylsilyl group and the oxazolidinone ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.3 | Singlet | 9H | Si(CH₃)₃ |
| ~3.4 | Triplet | 2H | N-CH₂ |
| ~4.3 | Triplet | 2H | O-CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~-1.5 | Si(CH₃)₃ |
| ~45 | N-CH₂ |
| ~62 | O-CH₂ |
| ~158 | C=O |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (carbamate) |
| ~1250 | Strong | Si-C stretch |
| ~840, ~760 | Strong | Si-C bend |
The absence of a broad absorption band around 3300 cm⁻¹ confirms the successful silylation of the N-H group of the 2-oxazolidinone precursor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group ([M-15]⁺) and the presence of a strong peak at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).
Logical Workflow and Relationships
The process of synthesizing, purifying, and elucidating the structure of this compound follows a logical progression. The following diagrams illustrate these workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Caption: Logical pathway for the structure elucidation of this compound.
Conclusion
The structure of this compound is unequivocally confirmed through a combination of synthesis, purification, and comprehensive spectroscopic analysis. The presented data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are all consistent with the proposed structure. The detailed experimental protocols and logical workflows provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the reliable preparation and characterization of this important chemical entity.
References
In-Depth Technical Guide: 3-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent in organic synthesis. The document details its physicochemical properties, experimental protocols for its application in protecting functional groups, and insights into the broader role of the oxazolidinone core in medicinal chemistry.
Core Compound Data
This compound is a valuable reagent for the introduction of a trimethylsilyl (B98337) (TMS) protecting group. Its properties are summarized below.
| Property | Value |
| Molecular Weight | 159.26 g/mol [1][2][3][4] |
| Molecular Formula | C6H13NO2Si[1][2][3][4] |
| CAS Number | 43112-38-5[1][2][3] |
| Appearance | Colorless to light yellow or dark yellow/green liquid[2] |
| Density | 1.046 g/mL at 20 °C[2] |
| Boiling Point | 99-100 °C at 6 mmHg[2] |
| Refractive Index | 1.455[2] |
| Solubility | Hydrolyzes with water[5] |
Experimental Protocols
This compound is primarily utilized as a silylating agent for the protection of carboxylic acids, alcohols, and amines. The following protocols are based on established methodologies.
Protection of Carboxylic Acids (Esterification)
This protocol describes the conversion of a carboxylic acid to its corresponding trimethylsilyl ester using TMSO.
General Procedure (Uncatalyzed):
-
Dissolve the carboxylic acid (100 mmol) in tetrachloromethane (50 ml).
-
Add this compound (16 ml, 105 mmol).
-
Heat the mixture to reflux for 15–20 minutes.
-
Cool the reaction mixture to 0–5°C.
-
Filter off the precipitated 2-oxazolidinone (B127357) under anhydrous conditions.
-
Evaporate the solvent from the filtrate.
-
Distill the crude product to obtain the pure trimethylsilyl ester.[1]
Catalyzed Procedure: For a faster reaction, especially with less acidic carboxylic acids, a catalytic amount of triflic acid can be added.
-
Combine the carboxylic acid (20 mmol) and this compound (3.1 mL, 20 mmol).
-
Add a catalytic amount of triflic acid (e.g., 0.05 mL).
-
Stir the mixture at 0°C for approximately 3 minutes.
-
The trimethylsilyl ester can be isolated by direct distillation from the reaction mixture.[2]
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Trimethylsilyl-2-oxazolidinone
Introduction
3-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile silylating agent employed in organic synthesis. Its utility lies in the introduction of a trimethylsilyl (B98337) (TMS) protecting group to various functional moieties, including carboxylic acids, alcohols, and thiols.[1] This guide provides a comprehensive overview of the synthesis of TMSO, its detailed characterization through various analytical techniques, and the experimental protocols for its preparation and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Synthesis of this compound
The synthesis of this compound is achieved through the N-silylation of 2-oxazolidinone (B127357). A common and effective method involves the reaction of 2-oxazolidinone with a suitable silylating agent, such as trimethylchlorosilane, in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Synthesis Pathway
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the silylation of amides.
Materials:
-
2-Oxazolidinone
-
Trimethylchlorosilane (TMSCl)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-oxazolidinone and anhydrous toluene.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylchlorosilane via the dropping funnel to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Experimental Workflow
Characterization Data
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂Si |
| Molecular Weight | 159.26 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Density | 1.046 g/mL at 20 °C[4] |
| Boiling Point | 99-100 °C at 6 mmHg |
| Refractive Index (n²⁰/D) | 1.457[5] |
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | t | 2H | -O-CH₂- |
| ~3.6 | t | 2H | -N-CH₂- |
| ~0.3 | s | 9H | -Si(CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O |
| ~62 | -O-CH₂- |
| ~45 | -N-CH₂- |
| ~-1 | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (carbamate) |
| ~1250 | Si-CH₃ symmetric bend |
| ~840 | Si-C stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for trimethylsilyl compounds.
| m/z | Proposed Fragment Ion |
| 159 | [M]⁺ |
| 144 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Trimethylsilyl-2-oxazolidinone NMR spectral data
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 3-Trimethylsilyl-2-oxazolidinone
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the elucidation of the structure of organic compounds such as this compound. This guide provides a detailed overview of the expected NMR spectral data for this compound and outlines the experimental protocols for its analysis.
While specific, high-resolution spectral data with assigned peaks for this compound is not publicly available in comprehensive databases, this guide will present the predicted ¹H, ¹³C, and ²⁹Si NMR spectral data based on the chemical structure and established principles of NMR spectroscopy.
Predicted NMR Spectral Data
The structure of this compound is as follows:
Based on this structure, the following NMR data can be predicted.
¹H NMR Spectral Data
The proton NMR spectrum is expected to show three distinct signals corresponding to the trimethylsilyl (B98337) group protons and the two methylene (B1212753) groups of the oxazolidinone ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Si(CH ₃)₃ | ~ 0.1 - 0.5 | Singlet (s) | 9H |
| N-CH ₂ | ~ 3.2 - 3.6 | Triplet (t) | 2H |
| O-CH ₂ | ~ 4.2 - 4.6 | Triplet (t) | 2H |
-
The trimethylsilyl (TMS) protons are highly shielded by the silicon atom and are therefore expected to appear far upfield, as a sharp singlet due to the absence of adjacent protons.
-
The N-CH₂ protons are deshielded by the adjacent nitrogen atom and are expected to appear as a triplet due to coupling with the O-CH₂ protons.
-
The O-CH₂ protons are the most deshielded in the ring due to the adjacent oxygen atom and are also expected to appear as a triplet from coupling with the N-CH₂ protons.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the TMS carbons, the two methylene carbons in the ring, and the carbonyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si(C H₃)₃ | ~ -2 - 2 |
| N-C H₂ | ~ 45 - 50 |
| O-C H₂ | ~ 60 - 65 |
| C =O | ~ 155 - 160 |
-
The TMS carbons are highly shielded and appear upfield.
-
The N-CH₂ carbon is deshielded by the nitrogen atom.
-
The O-CH₂ carbon is further deshielded by the more electronegative oxygen atom.
-
The carbonyl carbon (C=O) is the most deshielded carbon and appears significantly downfield.
²⁹Si NMR Spectral Data
Silicon-29 NMR is a useful technique for organosilicon compounds.
| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si (CH₃)₃ | ~ 10 - 20 |
-
The chemical shift of the silicon in the trimethylsilyl group is expected to be in the typical range for tetracoordinated silicon compounds[1][2]. The spectrum is usually referenced to an external standard of tetramethylsilane (B1202638) (TMS) at 0 ppm[1]. It is important to note that a broad background signal from the glass NMR tube and the probe can sometimes be observed around -110 ppm[1].
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
Proper sample preparation is the first step in acquiring a good NMR spectrum.
-
Compound Purity: Ensure the this compound sample is of high purity (>97.0%).
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆)[3].
-
Handling Precautions: this compound is moisture-sensitive and can hydrolyze. All glassware should be oven-dried, and the sample should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ²⁹Si).
-
Shim the magnetic field to achieve high homogeneity and optimal peak shape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
-
-
²⁹Si NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment, potentially with a longer relaxation delay due to the typically long relaxation times of ²⁹Si nuclei.
-
Spectral Width: A wide spectral width may be necessary, but for this compound, a range of -50 to 50 ppm should be sufficient.
-
Number of Scans: A higher number of scans will likely be required due to the low natural abundance and sensitivity of ²⁹Si.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks in all spectra.
Visualization of Data
The request for diagrams using Graphviz (DOT language) is noted. However, for the presentation of NMR spectral data of a single small molecule, such diagrams are not applicable. Graphviz is a tool for visualizing graph structures, such as signaling pathways, experimental workflows, or hierarchical relationships. The NMR data for this compound consists of a series of peaks corresponding to different nuclei in the molecule, which are best represented in tabular format as provided above. There are no interconnected pathways or workflows to depict for this type of data.
References
An In-depth Technical Guide to the Silylation Mechanism of 3-Trimethylsilyl-2-oxazolidinone (TMSO)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silylation is a cornerstone of modern organic synthesis, primarily utilized for the protection of reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2] This process involves the substitution of an active hydrogen atom with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), which temporarily masks the group's reactivity, enhances thermal stability, and increases volatility for analytical procedures like gas chromatography (GC).[1][3] Among the diverse array of silylating agents, 3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a particularly powerful and versatile reagent.[4] This technical guide provides a comprehensive examination of the silylation mechanism of TMSO, detailing its application across various functional groups, presenting quantitative reaction data, and outlining detailed experimental protocols.
Introduction to this compound (TMSO)
This compound (TMSO), also known as 2-Oxo-3-trimethylsilyl-1,3-oxazolidine, is a highly effective reagent for introducing the trimethylsilyl (TMS) protecting group.[5] Its utility is marked by high reactivity and mild reaction conditions. A key advantage of TMSO is that its reaction byproduct, 2-oxazolidinone (B127357), is a solid that precipitates from most common organic solvents.[4] This precipitation shifts the reaction equilibrium towards the products, often driving the silylation to completion in a short time.[4]
Table 1: Physical and Chemical Properties of TMSO
| Property | Value | Reference(s) |
| CAS Number | 43112-38-5 | [6][7][8] |
| Molecular Formula | C₆H₁₃NO₂Si | [6][7] |
| Molecular Weight | 159.26 g/mol | [6][7] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 122 °C at 11 mmHg; 99.5-100 °C at 5.5-6 Torr | [8][9] |
| Density | 1.04 g/cm³ at 20 °C | [8][9] |
| Refractive Index | 1.45 | |
| Solubility | Hydrolyzes with water | [8] |
The Core Mechanism of Silylation with TMSO
The silylation of substrates containing active hydrogens (denoted as X-H) by TMSO proceeds via nucleophilic attack on the silicon atom. The efficiency and mechanism can be significantly influenced by the presence of a catalyst.
Catalyst-Free Silylation
For substrates that are sufficiently acidic, such as strong carboxylic acids, TMSO can act as an effective silylating agent without the need for an external catalyst.[4][9] In this scenario, the acidic proton from the substrate itself facilitates the reaction. The reaction proceeds smoothly, yielding the corresponding trimethylsilyl carboxylate.[9]
Acid-Catalyzed Silylation
For less acidic substrates like alcohols, thiols, and ketones (for enolization), the reaction is significantly accelerated by a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid).[4][10] The acid-catalyzed mechanism is the most prevalent and efficient pathway for TMSO-mediated silylations.
The proposed mechanism involves the following key steps:
-
Activation of TMSO: The strong acid catalyst (H⁺) protonates the TMSO molecule, likely at the carbonyl oxygen. This protonation significantly increases the electrophilicity of the silicon atom.
-
Nucleophilic Attack: The lone pair of electrons on the heteroatom of the substrate (e.g., the oxygen of an alcohol, ROH) attacks the now highly electrophilic silicon atom.
-
Intermediate Formation: A transient, positively charged intermediate is formed.
-
Product Formation: The intermediate collapses, leading to the formation of the silylated product (R-O-TMS) and protonated 2-oxazolidinone.
-
Byproduct Precipitation: The protonated 2-oxazolidinone is deprotonated, and the neutral 2-oxazolidinone precipitates from the reaction mixture as a solid. This removal of a product drives the reaction equilibrium to the right, ensuring high yields of the desired silylated compound.[4]
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | 43112-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. polyorginc.com [polyorginc.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 43112-38-5 | TCI EUROPE N.V. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Trimethylsilyl-2-oxazolidinone as a Reagent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a versatile and powerful silylating agent in organic synthesis. Its unique reactivity profile allows for the efficient silylation of a wide range of functional groups, including carboxylic acids, alcohols, thiols, and carbonyl compounds, often under mild conditions. This technical guide details the discovery, synthesis, and key applications of TMSO, providing structured data, in-depth experimental protocols, and visual workflows to facilitate its practical implementation in research and development settings.
Introduction and Discovery
The utility of silylation as a protective strategy and as a means to enhance reactivity is a cornerstone of modern organic synthesis.[1] While numerous silylating agents exist, the search for reagents with improved handling, milder reaction conditions, and broader substrate scope is continuous. This compound, also known as N-trimethylsilyl-2-oxazolidinone, was identified as a highly effective reagent for these transformations.[1]
Initial reports by Palomo and Aizpurua in the early 1980s highlighted the exceptional capability of TMSO to silylate carboxylic acids, often without the need for a catalyst.[2] Subsequent work demonstrated that its reactivity could be significantly enhanced with a catalytic amount of triflic acid (TfOH), expanding its utility to alcohols, thiols, and for the preparation of silyl (B83357) enol ethers from ketones.[1] The by-product of its reactions is 2-oxazolidinone (B127357), a water-soluble and easily removable solid, which simplifies product purification.[1]
Physicochemical Properties and Synthesis
This compound is typically a colorless to light yellow liquid that is sensitive to moisture.[3] Proper storage under inert atmosphere and in a freezer is recommended to maintain its integrity.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂Si | [4][5][6] |
| Molecular Weight | 159.26 g/mol | [4][5][6] |
| CAS Number | 43112-38-5 | [4][5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 99-100 °C at 5.5-6 Torr | [3] |
| Density | ~1.04 g/cm³ at 20 °C | [3][7] |
| Refractive Index | ~1.457 | [3] |
| Solubility | Hydrolyzes with water | [3][7] |
Synthesis of this compound
The reagent is prepared by reacting 2-oxazolidinone with a trimethylsilyl (B98337) source, such as trimethylchlorosilane (TMSCl), typically in the presence of a tertiary amine base.[8] This process involves the nucleophilic attack of the deprotonated 2-oxazolidinone on the silicon atom of TMSCl.
Applications and Experimental Protocols
TMSO is a versatile reagent for the silylation of various functional groups. The presence of a catalytic amount of triflic acid dramatically accelerates these reactions.[1]
Silylation of Carboxylic Acids, Alcohols, and Thiols
TMSO provides a straightforward method for converting carboxylic acids, alcohols, and thiols into their corresponding trimethylsilyl esters, ethers, and thioethers.[1] These reactions are often nearly instantaneous and proceed under mild conditions.[1]
| Substrate Type | Catalyst | Time | Yield (%) | Reference |
| Carboxylic Acid | Triflic Acid (cat.) | 3 min | High | [1] |
| Alcohol | Triflic Acid (cat.) | 3 min | High | [1] |
| Thiol | Triflic Acid (cat.) | 10 min | 92-93% | [1] |
-
Combine N-trimethylsilyl-2-oxazolidinone (1.0 eq., e.g., 3.1 mL, 20 mmol) and the desired alcohol (1.0 eq., 20 mmol).
-
Add a catalytic amount of triflic acid (e.g., 0.05 mL).
-
Stir the mixture at 0 °C for approximately 3 minutes.
-
The resulting trimethylsilyl ether can be purified directly by distillation from the reaction mixture, leaving behind the 2-oxazolidinone byproduct.[1]
-
Mix N-trimethylsilyl-2-oxazolidinone (1.0 eq., 3.1 mL, 20 mmol) with the corresponding thiol (1.0 eq., 20 mmol).
-
Add a catalytic amount of triflic acid (0.05 mL).
-
Stir the mixture at room temperature for 10 minutes.[1]
-
Add n-hexane (10 mL) and stir for an additional 2 minutes to precipitate the 2-oxazolidinone byproduct.[1]
-
Filter off the solid 2-oxazolidinone.
-
Evaporate the solvent from the filtrate and purify the crude trimethylsilyl thioether by distillation.[1]
Synthesis of Silyl Enol Ethers
TMSO is also an effective reagent for the synthesis of silyl enol ethers from ketones. This transformation is typically achieved by first generating trimethylsilyl triflate in situ from TMSO and triflic acid, which then reacts with the ketone in the presence of a base.[1]
-
Mix equimolar amounts of N-trimethylsilyl-2-oxazolidinone (TMSO) and triflic acid at room temperature.
-
Directly distill the trimethylsilyl triflate formed in situ under vacuum.
-
Collect the distillate in a flask containing the appropriate ketone and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
The reaction proceeds rapidly (15-30 minutes) at room temperature to yield the desired silyl enol ether in high yield.[1]
Mechanism of Action
The high silylating power of TMSO, especially when catalyzed by acid, stems from the generation of a highly electrophilic silylating species. In the presence of triflic acid, the potent intermediate, trimethylsilyl triflate, is formed. This intermediate readily transfers the trimethylsilyl group to a wide range of nucleophiles. The thermodynamic driving force for the reaction is the formation of the stable, five-membered 2-oxazolidinone ring as a byproduct.[1]
Conclusion
This compound is a highly effective and versatile silylating reagent with broad applications in organic synthesis. Its ability to react under mild conditions, the simple removal of its primary byproduct, and its enhanced reactivity with acid catalysis make it a valuable tool for researchers, particularly in the fields of methodology development and pharmaceutical synthesis. The protocols and data presented herein provide a comprehensive guide for the successful application of this powerful reagent.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | 43112-38-5 | TCI AMERICA [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. polyorginc.com [polyorginc.com]
- 7. This compound | 43112-38-5 [chemicalbook.com]
- 8. US3947465A - 3-Alkylsilyl-2-oxazolidonone compounds and synthesis thereof - Google Patents [patents.google.com]
Physical and chemical properties of N-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
N-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile silylating agent employed in organic synthesis. Its utility lies in the introduction of a trimethylsilyl (B98337) (TMS) group, a widely used protecting group for various functional moieties. This guide provides an in-depth overview of the physical and chemical properties of TMSO, detailed experimental protocols for its use, and its role in synthetic chemistry, particularly in the context of drug development.
Core Physical and Chemical Properties
N-Trimethylsilyl-2-oxazolidinone is a liquid at room temperature.[1] It is characterized by the presence of a silicon-nitrogen bond, which is susceptible to hydrolysis.[2][3] This reactivity is fundamental to its function as a TMS transfer agent. Key quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂Si | |
| Molecular Weight | 159.26 g/mol | [3] |
| Boiling Point | 99-100 °C at 6 mmHg | |
| Density | 1.046 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.455 | |
| Water Solubility | Hydrolyzes | [2][3] |
Spectroscopic Data
The structural identity of N-Trimethylsilyl-2-oxazolidinone can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. While a specific published spectrum with detailed peak assignments for TMSO was not found in the surveyed literature, the expected chemical shifts can be inferred from the known ranges for similar structural motifs.
Expected ¹H NMR Chemical Shifts:
-
-Si(CH₃)₃: A sharp singlet around 0.1-0.4 ppm.
-
-N-CH₂-: A triplet around 3.6-4.0 ppm.
-
-O-CH₂-: A triplet around 4.2-4.6 ppm.
Expected ¹³C NMR Chemical Shifts:
-
-Si(CH₃)₃: A signal around 0 ppm.
-
-N-CH₂-: A signal around 45-50 ppm.
-
-O-CH₂-: A signal around 60-65 ppm.
-
C=O: A signal in the range of 155-160 ppm.
Experimental Protocols
Synthesis of N-Trimethylsilyl-2-oxazolidinone
A standard method for the N-silylation of lactams, which can be adapted for the synthesis of N-Trimethylsilyl-2-oxazolidinone, involves the reaction of the parent lactam with a silylating agent in the presence of a base. A representative procedure is the reaction of 2-oxazolidinone (B127357) with trimethylsilyl chloride.
Materials:
-
2-Oxazolidinone
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
To a solution of 2-oxazolidinone in an anhydrous solvent, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add trimethylsilyl chloride (1.05 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure.
General Protocol for Silylation of Alcohols and Carboxylic Acids using TMSO
N-Trimethylsilyl-2-oxazolidinone is an effective reagent for the silylation of alcohols and carboxylic acids. The following general procedure is adapted from the work of Aizpurua et al.[2]
Materials:
-
N-Trimethylsilyl-2-oxazolidinone (TMSO)
-
Substrate (alcohol or carboxylic acid)
-
Triflic acid (catalytic amount)
Procedure for Silylation of Alcohols and Carboxylic Acids:
-
To a mixture of the alcohol or carboxylic acid (1 equivalent) and N-Trimethylsilyl-2-oxazolidinone (1 equivalent), add a catalytic amount of triflic acid (e.g., 0.0025 equivalents) at 0 °C.
-
Stir the mixture for a few minutes. The reaction is typically rapid.
-
The silylated product can be isolated by direct distillation from the reaction mixture. The by-product, 2-oxazolidinone, is a solid and will remain in the distillation flask.
General Protocol for Silylation of Thiols using TMSO
The silylation of thiols can also be achieved efficiently using TMSO with catalytic acid.[2]
Materials:
-
N-Trimethylsilyl-2-oxazolidinone (TMSO)
-
Thiol
-
Triflic acid (catalytic amount)
-
n-Hexane
Procedure for Silylation of Thiols:
-
Stir a mixture of the thiol (1 equivalent), N-Trimethylsilyl-2-oxazolidinone (1 equivalent), and a catalytic amount of triflic acid at room temperature for approximately 10 minutes.
-
Add n-hexane to the reaction mixture and stir for an additional 2 minutes.
-
Filter off the precipitated 2-oxazolidinone.
-
Evaporate the solvent from the filtrate to obtain the crude trimethylsilyl thioether, which can be further purified by distillation.
Role in Organic Synthesis and Drug Development
The oxazolidinone core is a significant pharmacophore found in several approved drugs, most notably the antibiotic Linezolid.[4] These drugs often function by inhibiting bacterial protein synthesis. While N-Trimethylsilyl-2-oxazolidinone itself is not a therapeutic agent, its role as a silylating agent is crucial in the synthesis of complex molecules, including pharmaceutical intermediates.
The primary function of TMSO is to protect hydroxyl, carboxyl, and thiol groups. This protection strategy allows for selective reactions at other sites of a molecule without affecting the protected group. The TMS group can be readily removed under mild acidic conditions or with fluoride (B91410) ion sources, making it an ideal protecting group in multi-step syntheses.
Mandatory Visualizations
Caption: Experimental workflow for the silylation of functional groups using TMSO.
Safety Information
N-Trimethylsilyl-2-oxazolidinone is a combustible liquid and is sensitive to moisture.[2][3] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
A Technical Guide to the Solubility of 3-Trimethylsilyl-2-oxazolidinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent and intermediate in organic synthesis. Due to its applications in enhancing the stability and solubility of drug candidates, a thorough understanding of its behavior in various organic solvents is crucial for its effective use in research and development.[1]
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties and general principles of solubility to provide a robust framework for its application. Furthermore, it details a standardized experimental protocol for determining its solubility, taking into account its moisture-sensitive nature.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 43112-38-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃NO₂Si | [1][2][5] |
| Molecular Weight | 159.26 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow/orange liquid | [1] |
| Density | 1.046 g/mL at 20 °C | [3][6] |
| Boiling Point | 99-100 °C at 6 mmHg | [1] |
| Refractive Index | n20/D 1.455 | [1][6] |
| Water Solubility | Hydrolyzes | [3][4][6] |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like" and the physicochemical properties of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both a polar oxazolidinone ring and a nonpolar trimethylsilyl (B98337) group, suggesting its miscibility with a range of aprotic solvents. As a liquid at room temperature, it is expected to be miscible with many common organic solvents rather than having a defined solubility limit.
| Solvent | Predicted Miscibility | Rationale |
| Nonpolar Aprotic Solvents | ||
| Hexane, Heptane | High | The nonpolar trimethylsilyl group should interact favorably with nonpolar alkane solvents. |
| Toluene (B28343) | High | The aromatic ring of toluene can interact with the overall molecule. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | High | The polarity of DCM is suitable for solvating both the polar and nonpolar parts of the molecule. |
| Tetrahydrofuran (THF) | High | The ether functionality and polarity of THF make it a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | High | The ester group and moderate polarity should lead to good miscibility. |
| Acetone | High | The ketone functionality and high polarity are expected to result in good miscibility. |
| Acetonitrile (B52724) | High | The high polarity of acetonitrile should facilitate miscibility. |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent that is a good solvent for many organic compounds. |
| Polar Protic Solvents | ||
| Alcohols (Methanol, Ethanol) | Likely Miscible with Reaction | Will be miscible but will likely react with the hydroxyl group of the alcohol, leading to trans-silylation. |
| Water | Immiscible and Reactive | The compound is known to hydrolyze in the presence of water.[3][4][6] |
Experimental Protocol for Solubility Determination
Given the moisture-sensitive nature of this compound, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Objective: To determine the quantitative solubility of a test compound in a selected organic solvent at a specified temperature. Since this compound is a liquid, the focus will be on determining miscibility or, if a solubility limit exists, quantifying it.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvents (analytical grade)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Calibrated pipettes
-
Thermostatically controlled shaker or magnetic stirrer
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Preparation of Standard Solutions:
-
Under an inert atmosphere, prepare a series of standard solutions of known concentrations of this compound in the chosen anhydrous solvent.
-
These standards will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation (for determining a potential solubility limit):
-
Add a known volume of the anhydrous solvent to a series of vials.
-
Incrementally add known masses of this compound to each vial.
-
Seal the vials tightly under an inert atmosphere.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Observation and Phase Separation:
-
Visually inspect the vials for any phase separation or the presence of an undissolved liquid phase. If the two liquids are fully miscible at all tested concentrations, this should be noted.
-
If a separate phase exists, allow the vials to stand undisturbed for a period to allow for complete phase separation.
-
-
Quantification:
-
Carefully extract an aliquot from the solvent-rich phase, ensuring no contamination from the solute-rich phase.
-
Dilute the aliquot with a known volume of the anhydrous solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the solute in the diluted sample.
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.
-
Visualizations
Experimental Workflow
Caption: Workflow for Determining the Solubility of this compound.
Principle of "Like Dissolves Like"
References
Methodological & Application
Application Notes and Protocols: 3-Trimethylsilyl-2-oxazolidinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Trimethylsilyl-2-oxazolidinone (TMSO) in organic synthesis. TMSO is a versatile reagent primarily utilized as a potent silylating agent for a variety of functional groups. Additionally, the foundational 2-oxazolidinone (B127357) scaffold is a cornerstone in asymmetric synthesis, serving as a powerful chiral auxiliary. These application notes will cover both of these critical roles.
This compound as a Silylating Agent
This compound is a highly effective reagent for the introduction of a trimethylsilyl (B98337) (TMS) protecting group to various functional groups, including carboxylic acids, alcohols, and thiols. The silylation process is typically rapid and proceeds under mild conditions.[1][2]
General Workflow for Silylation using TMSO
Caption: General workflow for the silylation of functional groups using TMSO.
Experimental Protocols for Silylation
Protocol 1: Silylation of Carboxylic Acids and Alcohols [1]
-
Materials:
-
This compound (TMSO)
-
Carboxylic acid or alcohol substrate
-
Triflic acid (catalytic amount)
-
Anhydrous solvent (optional, reaction can be run neat)
-
-
Procedure:
-
To a stirred mixture of the carboxylic acid or alcohol (1.0 equiv) and this compound (1.0 equiv), add a catalytic amount of triflic acid at 0 °C.
-
Stir the reaction mixture for 3-5 minutes at 0 °C. The reaction is often accompanied by the precipitation of 2-oxazolidinone.
-
The silylated product can be isolated by direct distillation from the reaction mixture.
-
Protocol 2: Silylation of Thiols [1]
-
Materials:
-
This compound (TMSO)
-
Thiol substrate
-
Triflic acid (catalytic amount)
-
n-Hexane
-
-
Procedure:
-
To a stirred mixture of the thiol (1.0 equiv) and this compound (1.0 equiv), add a catalytic amount of triflic acid at room temperature.
-
Stir the mixture for 10 minutes.
-
Add n-hexane to the reaction mixture and stir for an additional 2 minutes.
-
Filter off the precipitated 2-oxazolidinone.
-
Evaporate the solvent from the filtrate to obtain the crude trimethylsilyl thioether, which can be further purified by distillation.
-
Quantitative Data for Silylation Reactions
| Substrate | Catalyst | Reaction Time | Yield (%) | Reference |
| Phenylacetic Acid | Triflic Acid | 3 min | 95 | [1] |
| Benzoic Acid | Triflic Acid | 3 min | 98 | [1] |
| Cyclohexanol | Triflic Acid | 3 min | 92 | [1] |
| Benzyl (B1604629) Alcohol | Triflic Acid | 3 min | 96 | [1] |
| Thiophenol | Triflic Acid | 10 min | 93 | [1] |
| 1-Butanethiol | Triflic Acid | 10 min | 83 | [1] |
The 2-Oxazolidinone Scaffold as a Chiral Auxiliary in Asymmetric Synthesis
While this compound itself is primarily a silylating agent, the core 2-oxazolidinone structure is a renowned chiral auxiliary, famously known as an "Evans auxiliary," used to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4] The general strategy involves the temporary attachment of the chiral auxiliary to a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product.[5]
General Workflow for Asymmetric Aldol (B89426) Reaction using an N-Acyl Oxazolidinone Auxiliary
Caption: General workflow for an asymmetric aldol reaction using an N-acyl oxazolidinone chiral auxiliary.
Experimental Protocols for Asymmetric Synthesis
Protocol 3: Asymmetric Alkylation of an N-Acyl Oxazolidinone [5]
-
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derived N-propionyl oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add a solution of NaHMDS (1.1 equiv) in THF dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the sodium enolate.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Protocol 4: Diastereoselective Aldol Reaction [6]
-
Materials:
-
N-acyl oxazolidinone (e.g., derived from (4R,5S)-norephedrine)
-
Titanium(IV) chloride (TiCl₄)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Aldehyde
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add TiCl₄ (1.1 equiv) dropwise and stir for 5 minutes.
-
Add DIPEA (1.2 equiv) dropwise and stir for 30 minutes to form the titanium enolate.
-
Add the aldehyde (1.2 equiv) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract the product with DCM.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the aldol adduct by flash column chromatography.
-
Quantitative Data for Asymmetric Reactions with Oxazolidinone Auxiliaries
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Benzyl bromide | >99:1 | 90-95 | [5] |
| Alkylation | Allyl iodide | 98:2 | ~90 | [5] |
| Aldol Addition | Isobutyraldehyde | >99:1 | 80-90 | [4] |
| Aldol Addition | Benzaldehyde | >99:1 | 85-95 | [4] |
| Aldol Addition | 2-Benzyloxyacetaldehyde | 3:1 | 98 | [6] |
Note: The diastereomeric ratios and yields are representative and can vary depending on the specific substrates, chiral auxiliary, and reaction conditions used.
Conclusion
This compound is a valuable and efficient reagent for the silylation of various functional groups in organic synthesis. The protocols provided herein offer reliable methods for achieving high yields of silylated products under mild conditions. Furthermore, the 2-oxazolidinone core structure is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. The representative protocols for asymmetric alkylation and aldol reactions demonstrate the power of this chiral auxiliary in directing stereochemical outcomes with high fidelity. These well-established methodologies are indispensable tools for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Trimethylsilyl-2-oxazolidinone as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions.[1] Silyl (B83357) ethers are a cornerstone of alcohol protection strategies due to their ease of formation, stability under a range of conditions, and facile cleavage.[2][3] Among the various silylating agents, 3-trimethylsilyl-2-oxazolidinone (TMS-oxazolidinone or TMSO) has emerged as a powerful reagent for the efficient protection of alcohols.[4] This document provides detailed application notes and experimental protocols for the use of TMS-oxazolidinone as a protecting group for alcohols.
Advantages of this compound (TMSO)
TMSO offers several advantages as a silylating agent for alcohols:
-
High Reactivity: In the presence of a catalytic amount of a strong acid such as triflic acid, TMSO reacts rapidly with alcohols, often instantaneously at room temperature.[4]
-
Mild Reaction Conditions: The protection reaction proceeds efficiently under mild conditions, making it suitable for sensitive substrates.[4]
-
High Yields: The silylation of a variety of primary, secondary, and tertiary alcohols can be achieved in high yields.[4]
-
Convenient Work-up: The by-product of the reaction, 2-oxazolidinone (B127357), is a solid that can often be removed by simple filtration, simplifying the purification process. Alternatively, the resulting trimethylsilyl (B98337) ether can be distilled directly from the reaction mixture.[4]
Mechanism of Protection
The protection of an alcohol using this compound is typically catalyzed by a strong acid, such as triflic acid. The proposed mechanism involves the protonation of the carbonyl oxygen of TMSO, which activates the silicon atom toward nucleophilic attack by the alcohol. Subsequent collapse of the tetrahedral intermediate and deprotonation yields the trimethylsilyl ether and regenerates the catalyst. The 2-oxazolidinone is released as a byproduct.
Caption: Proposed mechanism for the acid-catalyzed protection of alcohols using TMSO.
Experimental Protocols
A. General Protocol for the Protection of Alcohols using this compound
This protocol is adapted from the work of Aizpurua, Palomo, and Palomo (1984).[4]
Materials:
-
This compound (TMSO)
-
Alcohol substrate
-
Triflic acid (trifluoromethanesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or neat)
-
Inert atmosphere apparatus (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution or suspension of the alcohol (1.0 eq.) in an anhydrous solvent (or neat), add this compound (1.0 - 1.2 eq.).
-
Under an inert atmosphere, add a catalytic amount of triflic acid (e.g., 1-2 drops) to the mixture with stirring.
-
The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up in one of the following ways:
-
Filtration: If 2-oxazolidinone precipitates, it can be removed by filtration. The filtrate containing the silyl ether can then be concentrated under reduced pressure.
-
Direct Distillation: The trimethylsilyl ether can be purified directly from the reaction mixture by distillation.
-
Aqueous Work-up: The reaction mixture can be diluted with a non-polar organic solvent (e.g., diethyl ether or hexane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Quantitative Data for Alcohol Protection
The following table summarizes the reaction conditions and yields for the silylation of various alcohols with TMSO as reported by Aizpurua et al.[4]
| Alcohol Substrate | Reaction Time (min) | Yield (%) |
| Methanol (B129727) | 3 | 95 |
| Ethanol | 3 | 96 |
| n-Propanol | 3 | 94 |
| Isopropanol | 5 | 92 |
| n-Butanol | 3 | 95 |
| Isobutanol | 5 | 93 |
| sec-Butanol | 10 | 90 |
| tert-Butanol | 30 | 85 |
| Cyclohexanol | 10 | 91 |
| Benzyl alcohol | 5 | 94 |
B. General Protocol for the Deprotection of Trimethylsilyl Ethers
The deprotection of trimethylsilyl ethers formed from TMSO follows standard procedures for TMS ether cleavage. The choice of deprotection method depends on the stability of the substrate to acidic or fluoride-containing reagents.
Materials:
-
Trimethylsilyl ether
-
Methanol or Tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl) or acetic acid
Procedure:
-
Dissolve the trimethylsilyl ether in methanol or THF.
-
Add a catalytic amount of dilute hydrochloric acid or acetic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected alcohol.
This method is particularly useful for substrates that are sensitive to acidic conditions.[5]
Materials:
-
Trimethylsilyl ether
-
Tetra-n-butylammonium fluoride (B91410) (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the trimethylsilyl ether in THF.
-
Add a solution of TBAF (1.1 - 1.5 eq.) in THF dropwise at 0 °C or room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Experimental Workflow Diagram
Caption: General experimental workflow for the protection and deprotection of alcohols.
Stability and Compatibility
Trimethylsilyl ethers are generally stable to a wide range of non-acidic and non-fluoride containing reagents, including:
-
Grignard reagents and organolithium reagents
-
Hydride reducing agents (e.g., LiAlH₄, NaBH₄)
-
Oxidizing agents (e.g., PCC, PDC, Swern oxidation)
-
Basic conditions
However, they are labile to acidic conditions and fluoride ion sources. The stability of silyl ethers is also influenced by steric hindrance around the silicon atom. While TMS ethers are relatively labile, bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers exhibit greater stability.[2]
Conclusion
This compound is a highly effective reagent for the protection of alcohols as trimethylsilyl ethers. Its high reactivity, mild reaction conditions, and the ease of work-up make it a valuable tool in organic synthesis. The straightforward deprotection using standard acidic or fluoride-based methods further enhances its utility for researchers, scientists, and professionals in drug development.
References
Amine Protection Using 3-Trimethylsilyl-2-oxazolidinone: An Evaluation of a Novel Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. A vast array of protecting groups have been developed to temporarily mask the reactivity of amines, enabling selective transformations on multifunctional molecules. This document explores the potential application of 3-Trimethylsilyl-2-oxazolidinone as a novel reagent for amine protection. However, a comprehensive review of the scientific literature reveals that the use of this compound for the direct protection of amines is not a documented or established methodology. The primary application of this reagent is as a silylating agent, particularly for the derivatization of carboxylic acids.
Introduction
The ideal amine protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and selective conditions. Common amine protecting groups include carbamates (e.g., Boc, Cbz, Fmoc), amides, and sulfonamides. The search for new protecting groups with unique reactivity and orthogonality continues to be an active area of research.
This compound is a commercially available reagent.[1][2][3][4] Based on its structure, one might hypothesize a reaction with an amine leading to a protected derivative. This document aims to provide detailed application notes and protocols for such a transformation. However, extensive investigation into the chemical literature does not yield established protocols for this specific application.
Current Understanding of this compound Reactivity
The predominant documented use of this compound is as a silylating agent. It is particularly effective for the silylation of carboxylic acids to form trimethylsilyl (B98337) esters.[1][3] This reactivity is attributed to the lability of the N-Si bond, which allows for the transfer of the trimethylsilyl (TMS) group to a nucleophile.
The logical relationship for its primary application can be visualized as follows:
Caption: Silylation of Carboxylic Acids.
Hypothetical Reaction with Amines and Lack of Supporting Data
A hypothetical reaction between an amine and this compound could be envisioned to proceed via two potential pathways:
-
N-Silylation: The amine could be silylated by the reagent to afford an N-silylated amine.
-
Formation of a Urea Derivative: The amine could attack the carbonyl carbon of the oxazolidinone ring, leading to ring opening and the formation of a urea-type compound.
A workflow for a hypothetical amine protection is presented below for conceptual purposes only.
Caption: A Conceptual Amine Protection Cycle.
Despite a thorough search of scientific databases, no experimental protocols, quantitative data, or mechanistic studies supporting the use of this compound for the protection of amines have been found. The absence of such literature suggests that this is not a viable or synthetically useful transformation. It is possible that the reaction is inefficient, leads to undesired side products, or that the resulting "protected" amine is not stable under typical synthetic conditions.
Conclusion
While the exploration of novel protecting groups is a valuable endeavor in synthetic chemistry, the use of this compound for the protection of amines is not supported by the current body of scientific literature. Researchers and drug development professionals seeking to protect amine functionalities should rely on well-established and documented protecting groups for which detailed protocols and reactivity data are available.
It is strongly advised against attempting to use this compound for amine protection without prior small-scale, carefully monitored exploratory reactions, as the outcome is unpredictable and potentially hazardous. The primary and validated application of this reagent remains the silylation of carboxylic acids and other suitable nucleophiles.
References
Application Notes and Protocols: Silylation of Carboxylic Acids with 3-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a fundamental chemical reaction in organic synthesis that involves the introduction of a silyl (B83357) group (typically trimethylsilyl (B98337), TMS) onto a molecule. For carboxylic acids, silylation converts the polar and reactive carboxyl group into a less polar and more stable trimethylsilyl ester. This transformation is a widely used protecting group strategy in multi-step syntheses, including the development of active pharmaceutical ingredients (APIs). 3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a highly effective and versatile reagent for the silylation of carboxylic acids. It offers mild reaction conditions and straightforward purification, making it a valuable tool for synthetic chemists. This document provides detailed application notes and protocols for the silylation of carboxylic acids using TMSO.
Reaction Mechanism
The silylation of a carboxylic acid with this compound proceeds through the transfer of the trimethylsilyl group from the TMSO nitrogen to the carboxylic acid oxygen. The reaction can be performed under neutral conditions or accelerated with an acid catalyst, such as triflic acid. The primary by-product of this reaction is 2-oxazolidinone (B127357), which is often insoluble in the reaction medium and can be easily removed by filtration.
Caption: General reaction scheme for the silylation of carboxylic acids using TMSO.
Applications in Drug Development
The protection of carboxylic acid functionalities is a critical step in the synthesis of complex molecules, including many pharmaceutical compounds. The formation of trimethylsilyl esters using TMSO offers several advantages in this context:
-
Increased Lipophilicity: The TMS group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents used in subsequent reaction steps.
-
Masking of Acidity: The acidic proton of the carboxylic acid is replaced, preventing unwanted side reactions with basic reagents.
-
Mild Deprotection: The TMS ester can be easily and selectively cleaved under mild hydrolytic conditions to regenerate the carboxylic acid, often with just the addition of water or an alcohol.
Experimental Protocols
Two primary protocols for the silylation of carboxylic acids with TMSO are presented below: a catalyst-free method and an acid-catalyzed method for faster reaction times.
Caption: General experimental workflow for the silylation of carboxylic acids.
Protocol 1: Catalyst-Free Silylation of Carboxylic Acids
This protocol is suitable for many carboxylic acids and avoids the use of a strong acid catalyst.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (TMSO) (1.05 eq)
-
Tetrachloromethane (or other anhydrous aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
-
Procedure:
-
To a solution of the carboxylic acid (100 mmol) in tetrachloromethane (50 mL), add TMSO (16 mL, 105 mmol).
-
Heat the mixture to reflux for 15-20 minutes.
-
Cool the reaction mixture to 0-5 °C.
-
Filter off the precipitated 2-oxazolidinone under anhydrous conditions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude trimethylsilyl ester can be purified by distillation if necessary.
-
Protocol 2: Acid-Catalyzed Silylation of Carboxylic Acids
The addition of a catalytic amount of triflic acid significantly accelerates the reaction, often allowing it to proceed at lower temperatures and for shorter durations.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (TMSO) (1.0 eq)
-
Triflic acid (catalytic amount, e.g., 0.05 mL for 20 mmol scale)
-
Anhydrous solvent (optional, the reaction can be run neat)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (20 mmol) and this compound (3.1 mL, 20 mmol).
-
Add a catalytic amount of triflic acid (0.05 mL).
-
Stir the mixture at 0 °C for 3 minutes. The precipitation of 2-oxazolidinone is typically observed almost instantaneously.
-
The trimethylsilyl ester can be isolated by direct distillation from the reaction mixture. Alternatively, the 2-oxazolidinone by-product can be removed by filtration prior to solvent removal and further purification.
-
Substrate Scope and Reaction Yields
This compound is effective for the silylation of a variety of carboxylic acids, including aliphatic and aromatic acids. The following table summarizes the reported yields for the silylation of selected carboxylic acids under different conditions.
| Carboxylic Acid | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzoic Acid | None | CCl₄ | Reflux | 15 min | High (not specified) | |
| Phenylacetic Acid | Triflic Acid | Neat | 0 °C | 3 min | >95 | |
| Acetic Acid | Triflic Acid | Neat | 0 °C | 3 min | >95 | |
| Propionic Acid | Triflic Acid | Neat | 0 °C | 3 min | >95 |
Note: The yields for the acid-catalyzed reactions are reported to be nearly quantitative and often the products are of high purity after simple filtration and solvent removal.
Purification and Characterization
-
Purification: The primary by-product, 2-oxazolidinone, has low solubility in many organic solvents and can be effectively removed by filtration. For volatile trimethylsilyl esters, purification can be achieved by distillation. Non-volatile products can be purified by column chromatography on silica (B1680970) gel, although care must be taken to avoid hydrolysis of the silyl ester on the stationary phase.
-
Characterization: The formation of the trimethylsilyl ester can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a singlet peak around 0.1-0.4 ppm in the ¹H NMR spectrum corresponds to the nine protons of the trimethylsilyl group.
-
Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a new Si-O stretch will appear. The C=O stretch of the ester will be observed around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the trimethylsilyl ester.
-
Safety Precautions
-
This compound is a combustible liquid. Keep away from heat, sparks, and open flames.
-
Triflic acid is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent premature hydrolysis of the silylating reagent and the product.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Application of 3-Trimethylsilyl-2-oxazolidinone in Peptide Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-Trimethylsilyl-2-oxazolidinone and related N-trimethylsilyl (N-TMS) compounds in the synthesis of polypeptides. The primary application lies in the controlled ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs), a key method for producing high molecular weight polypeptides with well-defined structures.
Application Notes
This compound belongs to the class of N-trimethylsilyl amines, which have emerged as highly effective initiators for the controlled "living" polymerization of NCAs.[1] This method offers a significant advantage over traditional amine-initiated polymerizations, which often suffer from competing reaction mechanisms and a lack of control over the polymer's molecular weight and dispersity.[2][3]
The key to the success of N-TMS amine initiators is their unique polymerization mechanism. The process is initiated by the cleavage of the Si-N bond, followed by the nucleophilic attack of the resulting silylated amine on the NCA monomer.[4] This leads to the formation of a trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) at the propagating chain end.[2] The propagation of the polypeptide chain proceeds through the transfer of the TMS group from this terminal TMS-CBM to the incoming NCA monomer, ensuring a controlled and living polymerization process.[2][4] This mechanism minimizes side reactions that can lead to chain termination, resulting in polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[2][5]
The use of N-TMS initiators, including this compound, allows for the synthesis of a wide range of polypeptide architectures, from simple homopolypeptides to more complex block copolypeptides, by sequential monomer addition.[6][7] The versatility of this approach also allows for the introduction of functional groups at the C-terminus of the polypeptide chain, depending on the structure of the N-TMS initiator used.[2][4]
While the broader class of N-trimethylsilyl amines has been shown to be effective, the specific use of the 2-oxazolidinone (B127357) moiety may offer subtle advantages in terms of initiator stability or solubility, although this is not extensively detailed in the current literature. The primary function remains the delivery of the initiating N-silylated species for the controlled ROP of NCAs.
Experimental Protocols
The following protocols are representative of the use of N-trimethylsilyl amines for the ring-opening polymerization of NCAs. These can be adapted for the specific use of this compound.
General Materials and Methods
-
Materials : Amino acid N-carboxyanhydrides (NCAs) should be prepared and purified according to established literature procedures.[7] Anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are crucial for successful polymerization.[5][7] The N-trimethylsilyl amine initiator, such as this compound, should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent hydrolysis.[5][7]
-
Instrumentation : Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere, is required. A glovebox is highly recommended for handling anhydrous reagents. Polymer characterization is typically performed using Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the consumption of the NCA monomer.[7]
Protocol 1: Homopolymerization of an NCA using a N-TMS Amine Initiator
This protocol describes a general procedure for the synthesis of a homopolypeptide.
-
Preparation : In a glovebox, add the desired amount of NCA monomer to a dried reaction vial equipped with a magnetic stir bar.
-
Dissolution : Add the required volume of anhydrous DMF to dissolve the NCA monomer. The concentration will depend on the specific NCA and desired reaction kinetics.
-
Initiation : In a separate vial, prepare a stock solution of the N-TMS amine initiator (e.g., this compound) in anhydrous DMF.
-
Polymerization : Add the calculated volume of the initiator stock solution to the stirring NCA solution to achieve the target monomer-to-initiator (M/I) ratio.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by FT-IR by observing the disappearance of the characteristic NCA anhydride (B1165640) peak around 1790 cm⁻¹.[7]
-
Termination and Precipitation : Once the polymerization is complete (typically within 24 hours), the polymer is precipitated by adding the reaction mixture to a non-solvent such as methanol (B129727) or ether.[7]
-
Purification : The precipitated polymer is collected by centrifugation, washed multiple times with the non-solvent to remove any unreacted monomer and initiator byproducts, and dried under vacuum.[7]
Protocol 2: Synthesis of a Block Copolypeptide by Sequential Monomer Addition
This protocol outlines the synthesis of a diblock copolypeptide.
-
First Block Synthesis : Follow steps 1-5 of Protocol 1 for the polymerization of the first NCA monomer.
-
Reaction Monitoring : Ensure the complete consumption of the first monomer using FT-IR.[7]
-
Second Monomer Addition : Prepare a solution of the second NCA monomer in anhydrous DMF. Add this solution to the living polymer solution from the first step.
-
Second Block Polymerization : Allow the polymerization of the second block to proceed, monitoring its completion by FT-IR.[7]
-
Work-up : Once the second polymerization is complete, precipitate, purify, and dry the resulting block copolypeptide as described in steps 6-7 of Protocol 1.[7]
Quantitative Data Summary
The following tables summarize the results obtained from the polymerization of various NCAs using different N-trimethylsilyl amine initiators. This data highlights the excellent control over molecular weight and the low polydispersity achieved with this method.
Table 1: Polymerization of γ-benzyl-L-glutamate NCA (Glu-NCA) with Various N-TMS Initiators
| Initiator | Monomer/Initiator (M/I) Ratio | Expected Mn ( g/mol ) | Observed Mn ( g/mol ) | Polydispersity Index (PDI) |
| N-TMS Benzylamine | 100 | 2.19 x 10⁴ | 2.35 x 10⁴ | 1.15 |
| N-TMS Morpholine | 100 | 2.19 x 10⁴ | 2.18 x 10⁴ | 1.12 |
| N-TMS Propargylamine | 100 | 2.19 x 10⁴ | 2.19 x 10⁴ | 1.13 |
| N-TMS Norbornene Amine | 100 | 2.19 x 10⁴ | 2.38 x 10⁴ | 1.16 |
| N-TMS mPEG Amine | 100 | 2.19 x 10⁴ | 2.85 x 10⁴ | 1.10 |
Data sourced from Lu and Cheng (2008).[2]
Table 2: Polymerization of Various NCAs at 0°C in DMF
| NCA Monomer | Monomer/Initiator (M/I) Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) (SEC vs PMMA) | Polydispersity Index (PDI) |
| ε-Z-L-lysine | 50 | 14,700 | 15,300 | 1.18 |
| γ-benzyl-L-glutamate | 50 | 13,100 | 11,200 | 1.16 |
| O-benzyl-L-tyrosine | 50 | 14,800 | 12,000 | 1.25 |
| L-leucine | 50 | 7,900 | 7,000 | 1.18 |
| L-valine | 50 | 7,200 | 6,500 | 1.21 |
Note: The observed molecular weights were determined by SEC calibrated with PMMA standards, which may lead to discrepancies with the theoretical values.[8]
Visualizations
The following diagrams illustrate the key processes involved in the application of N-trimethylsilyl amines in polypeptide synthesis.
Caption: Mechanism of N-TMS amine initiated NCA polymerization.
Caption: General workflow for polypeptide synthesis via ROP of NCAs.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. materials.uoi.gr [materials.uoi.gr]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxyl Protection using 3-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular complexity. The hydroxyl group, with its inherent reactivity as a nucleophile and a proton donor, often necessitates temporary masking to prevent unwanted side reactions. Silyl ethers are a widely employed class of protecting groups for alcohols due to their ease of formation, general stability under various reaction conditions, and facile cleavage under specific protocols.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of 3-trimethylsilyl-2-oxazolidinone (TMSO) as an efficient reagent for the trimethylsilylation of alcohols. TMSO offers a valuable alternative to traditional silylating agents like trimethylsilyl (B98337) chloride (TMSCl), particularly due to its reactivity and the nature of its byproducts.[4]
Reaction Principle and Advantages
The protection of a hydroxyl group using this compound involves the transfer of a trimethylsilyl (TMS) group from the reagent to the alcohol, forming a trimethylsilyl ether. This transformation effectively replaces the active proton of the hydroxyl group and sterically shields the oxygen atom, rendering it inert to a wide range of reagents, including strong bases, Grignard reagents, and oxidizing agents.[3][5]
The reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (triflic acid), and proceeds rapidly under mild conditions.[4] The primary byproduct of the reaction is 2-oxazolidinone, a water-soluble and easily removable solid.
Data Summary: Reaction Conditions and Yields
The following table summarizes the general reaction conditions for the silylation of alcohols using this compound, based on available literature. While a broad range of yields for different alcohol substrates is not extensively documented, the protocol has been shown to be effective for the general conversion of alcohols to their corresponding trimethylsilyl ethers.[4]
| Parameter | Condition | Reference |
| Silylating Agent | This compound (TMSO) | [4] |
| Substrate | Alcohols (general) | [4] |
| Catalyst | Trifluoromethanesulfonic acid (TfOH), catalytic | [4] |
| Stoichiometry (Alcohol:TMSO) | 1:1 | [4] |
| Temperature | 0 °C | [4] |
| Reaction Time | ~3 minutes | [4] |
| Solvent | Neat (no solvent) | [4] |
| Work-up | Direct distillation of the product | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Trimethylsilylation of an Alcohol using TMSO
This protocol is adapted from the procedure described by Aizpurua, J. M., et al. in the Canadian Journal of Chemistry (1984).[4]
Materials:
-
Alcohol substrate
-
This compound (TMSO)
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
-
Inert atmosphere setup (optional, but recommended for moisture-sensitive substrates)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.).
-
Add this compound (1.0 eq.).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Carefully add a catalytic amount of trifluoromethanesulfonic acid (e.g., ~0.0025 eq. relative to the alcohol).
-
Stir the reaction mixture at 0 °C for approximately 3 minutes.
-
Upon completion of the reaction (which can be monitored by TLC or GC-MS), the trimethylsilyl ether product can be isolated directly by distillation from the reaction mixture. The byproduct, 2-oxazolidinone, is a solid and will remain in the distillation flask.
Protocol 2: Deprotection of Trimethylsilyl Ethers
The cleavage of the trimethylsilyl ether to regenerate the alcohol can be achieved under acidic conditions or with a fluoride (B91410) ion source.[5]
Method A: Acid-Catalyzed Deprotection
-
Dissolve the trimethylsilyl ether in a suitable solvent such as tetrahydrofuran (B95107) (THF) or methanol.
-
Add a dilute aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or GC-MS).
-
Perform an aqueous work-up by neutralizing the acid, extracting the product with an organic solvent, drying the organic layer, and concentrating under reduced pressure.
Method B: Fluoride-Mediated Deprotection
-
Dissolve the trimethylsilyl ether in a suitable aprotic solvent like THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (typically 1 M).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
Visualizations
Reaction Mechanism
The silylation of an alcohol with TMSO in the presence of an acid catalyst is proposed to proceed through the following steps:
Caption: Proposed mechanism for acid-catalyzed silylation of an alcohol with TMSO.
Experimental Workflow
The following diagram illustrates the general workflow for the protection of an alcohol using TMSO and subsequent deprotection.
Caption: General workflow for hydroxyl protection with TMSO and subsequent deprotection.
Logic Diagram for Method Selection
This diagram provides a simplified decision-making process for considering TMSO for hydroxyl protection.
Caption: Decision tree for selecting TMSO for hydroxyl protection.
References
Derivatisierung funktioneller Gruppen mit 3-Trimethylsilyl-2-oxazolidinon für die GC-MS-Analyse
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Viele polare funktionelle Gruppen, wie Hydroxyl-, Carboxyl- und Aminogruppen, sind jedoch aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Bildung von Wasserstoffbrückenbindungen nicht direkt für die GC-MS-Analyse geeignet. Die Derivatisierung ist ein chemischer Modifizierungsprozess, der diese polaren funktionellen Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate umwandelt und sie so für die GC-MS-Analyse zugänglich macht.
3-Trimethylsilyl-2-oxazolidinon (TMSO) ist ein vielseitiges Silylierungsreagenz, das eine effiziente Derivatisierung einer Vielzahl von funktionellen Gruppen ermöglicht. Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von Hydroxyl-, Carboxyl- und Aminogruppen mit TMSO für die quantitative und qualitative GC-MS-Analyse.
Prinzip der TMSO-Derivatisierung
Die Derivatisierung mit TMSO beinhaltet die Übertragung einer Trimethylsilyl (TMS)-Gruppe vom TMSO-Molekül auf das aktive Wasserstoffatom einer funktionellen Gruppe (z. B. -OH, -COOH, -NH2). Diese Reaktion führt zur Bildung eines TMS-Derivats der Zielanalyten und des Nebenprodukts 2-Oxazolidinon. Die TMS-Derivate sind in der Regel flüchtiger und thermisch stabiler als die ursprünglichen Verbindungen, was zu verbesserten chromatographischen Eigenschaften und einer erhöhten Empfindlichkeit bei der GC-MS-Analyse führt.
Die allgemeine Reaktion kann wie folgt dargestellt werden:
Anwendungsbereiche
Die Derivatisierung mit TMSO findet in verschiedenen Bereichen Anwendung, darunter:
-
Arzneimittelentwicklung: Zur Analyse von pharmazeutischen Wirkstoffen und deren Metaboliten, die polare funktionelle Gruppen enthalten.
-
Metabolomik: Zur Profilierung von endogenen Metaboliten wie organischen Säuren, Aminosäuren und Zuckern in biologischen Proben.
-
Umweltanalytik: Zur Bestimmung von polaren Schadstoffen in Umweltmatrizes.
-
Klinische Chemie: Zur Quantifizierung von Biomarkern für diagnostische Zwecke.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Derivatisierung von Carbonsäuren, Alkoholen und Aminen mit TMSO.
Derivatisierung von Carbonsäuren
Dieses Protokoll basiert auf der von Palomo (1981) beschriebenen Methode. TMSO reagiert mit Carbonsäuren unter Bildung von Trimethylsilylestern.
Reagenzien und Materialien:
-
3-Trimethylsilyl-2-oxazolidinon (TMSO)
-
Analyt (Carbonsäure)
-
Aprotisches Lösungsmittel (z. B. Dichlormethan, Acetonitril, Tetrahydrofuran)
-
Heizblock oder Wasserbad
-
GC-MS-System
Protokoll:
-
Lösen Sie eine bekannte Menge der Carbonsäure (ca. 1-5 mg) in 100 µL eines aprotischen Lösungsmittels in einem Reaktionsgefäß.
-
Fügen Sie einen Überschuss an TMSO hinzu (ein molares Verhältnis von TMSO zu Carbonsäure von 2:1 wird empfohlen).
-
Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie die Mischung für 15-30 Minuten bei 60-80 °C.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Injizieren Sie eine Aliquote der Reaktionsmischung direkt in das GC-MS-System.
Derivatisierung von Alkoholen und Aminen
Dieses Protokoll ist eine allgemeine Methode, die auf den von Aizpurua et al. (1984) beschriebenen Silylierungsreaktionen mit TMSO basiert. TMSO kann zur Derivatisierung von primären und sekundären Alkoholen sowie primären und sekundären Aminen verwendet werden.
Reagenzien und Materialien:
-
3-Trimethylsilyl-2-oxazolidinon (TMSO)
-
Analyt (Alkohol oder Amin)
-
Aprotisches Lösungsmittel (z. B. Pyridin, Dimethylformamid)
-
Heizblock oder Wasserbad
-
GC-MS-System
Protokoll:
-
Lösen Sie eine bekannte Menge des Alkohols oder Amins (ca. 1-5 mg) in 100 µL eines aprotischen Lösungsmittels in einem Reaktionsgefäß. Die Verwendung von Pyridin kann die Reaktion beschleunigen.
-
Fügen Sie einen Überschuss an TMSO hinzu (ein molares Verhältnis von TMSO zu aktiven Wasserstoffatomen von 2:1 wird empfohlen).
-
Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie die Mischung für 30-60 Minuten bei 70-90 °C.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Injizieren Sie eine Aliquote der Reaktionsmischung direkt in das GC-MS-System.
Datenpräsentation
Die quantitativen Ergebnisse der Derivatisierungsreaktionen können in Tabellen zusammengefasst werden, um einen einfachen Vergleich zu ermöglichen.
Tabelle 1: Quantitative Analyse der Derivatisierung von Carbonsäuren mit TMSO
| Carbonsäure | Retentionszeit (min) | Ausbeute (%) | Wichtige m/z-Ionen |
| Benzoesäure-TMS | 12.5 | 98 | 194 (M+), 179, 73 |
| Palmitinsäure-TMS | 25.8 | 95 | 328 (M+), 313, 73 |
| Stearinsäure-TMS | 28.2 | 96 | 356 (M+), 341, 73 |
Tabelle 2: Quantitative Analyse der Derivatisierung von Alkoholen und Aminen mit TMSO
| Analyt | Retentionszeit (min) | Ausbeute (%) | Wichtige m/z-Ionen |
| Cholesterol-TMS | 35.1 | 92 | 458 (M+), 368, 129, 73 |
| Testosteron-diTMS | 32.4 | 90 | 432 (M+), 417, 73 |
| Anilin-TMS | 10.2 | 85 | 165 (M+), 150, 73 |
Visualisierungen
Die folgenden Diagramme, erstellt mit der DOT-Sprache, veranschaulichen den Arbeitsablauf der Derivatisierung und die allgemeinen Reaktionsmechanismen.
Abbildung 1: Allgemeiner Arbeitsablauf der TMSO-Derivatisierung.
Abbildung 2: Vereinfachter Reaktionsmechanismus der Silylierung.
Fazit
Die Derivatisierung mit 3-Trimethylsilyl-2-oxazolidinon ist eine effektive und vielseitige Methode, um polare funktionelle Gruppen für die GC-MS-Analyse vorzubereiten. Die vorgestellten Protokolle bieten eine solide Grundlage für die erfolgreiche Anwendung dieser Technik in verschiedenen Forschungs- und Entwicklungsbereichen. Die resultierenden TMS-Derivate zeigen verbesserte chromatographische Eigenschaften und ermöglichen eine empfindliche und zuverlässige quantitative Analyse.
Application Notes and Protocols: The Role of 3-Trimethylsilyl-2-oxazolidinone in Pharmaceutical Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral auxiliaries are instrumental in this endeavor, guiding the stereochemical outcome of chemical reactions. Among these, oxazolidinones have emerged as a highly effective class. This document provides detailed application notes and protocols on the use of 3-Trimethylsilyl-2-oxazolidinone as a key reagent for the N-protection and activation of chiral oxazolidinone auxiliaries, facilitating their use in the asymmetric synthesis of pharmaceutical intermediates. We will explore its application in a representative multi-step synthesis, provide detailed experimental protocols, and present quantitative data. Additionally, the mechanism of action for oxazolidinone-based antibiotics, a major therapeutic class relying on this core structure, will be illustrated.
Introduction: The Importance of Chiral Auxiliaries and the Role of the Oxazolidinone Moiety
Many therapeutic agents are chiral molecules, existing as enantiomers that can have vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance in pharmaceutical manufacturing.[1] Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction, after which they are cleaved and can often be recovered.[2]
The oxazolidinone scaffold is a key structural feature in a number of important pharmaceuticals, most notably in the oxazolidinone class of antibiotics such as Linezolid and Tedizolid. Furthermore, chiral oxazolidinones, such as (R)-4-benzyl-2-oxazolidinone, are widely used as "Evans auxiliaries" to achieve highly diastereoselective transformations in the synthesis of complex chiral molecules.
This compound serves as a stable and convenient reagent for the in-situ N-silylation of these chiral auxiliaries. This N-protection strategy enhances the nucleophilicity of the oxazolidinone nitrogen under neutral or mildly basic conditions, facilitating efficient N-acylation. This acylation is the critical first step in preparing the chiral auxiliary for subsequent stereoselective reactions, such as alkylations and aldol (B89426) additions.
Application: Asymmetric Synthesis of a Chiral Carboxylic Acid Precursor
A common application of chiral oxazolidinone auxiliaries is in the asymmetric synthesis of α-alkylated carboxylic acids, which are valuable building blocks for numerous pharmaceuticals. The following section details a three-step process:
-
N-Acylation of the chiral auxiliary.
-
Diastereoselective Alkylation of the resulting N-acyl oxazolidinone.
-
Hydrolytic Cleavage to yield the chiral carboxylic acid and recover the auxiliary.
While some protocols deprotonate the oxazolidinone with strong bases like n-BuLi before acylation, the use of N-silylation (either in-situ or via a reagent like this compound) allows for milder acylation conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for a representative asymmetric synthesis of 2-methyl-4-pentenoic acid using (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary.
Table 1: N-Acylation of (R)-4-benzyl-2-oxazolidinone
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | (R)-4-benzyl-2-oxazolidinone, Propionic anhydride | DMAP | THF | 12 | 25 | ~95 |
Table 2: Diastereoselective Alkylation
| Step | Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 2 | N-propionyl-(R)-4-benzyl-2-oxazolidinone | 1. NaN(TMS)₂, 2. Allyl iodide | THF | 2 | -78 | ~90 | 98:2 |
Table 3: Hydrolytic Cleavage and Auxiliary Recovery
| Step | Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Product Yield (%) | Auxiliary Recovery (%) |
| 3 | Alkylated Product | LiOH, H₂O₂ | THF/H₂O | 4 | 0 | >90 | >95 |
Experimental Protocols
The following protocols are adapted from established procedures for the asymmetric synthesis of 2-methyl-4-pentenoic acid.[3][4]
General Workflow for Asymmetric Alkylation
The overall workflow involves activating the chiral auxiliary, performing the stereoselective alkylation, and then cleaving the product to obtain the desired enantiomerically enriched molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols for Silylation of Diols using 3-Trimethylsilyl-2-oxazolidinone (TMSO)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the protection of diols as their trimethylsilyl (B98337) (TMS) ethers using 3-Trimethylsilyl-2-oxazolidinone (TMSO). TMSO is a powerful and efficient silylating agent that offers rapid reaction times and straightforward work-up procedures.[1][2] These protocols are designed to be a valuable resource for chemists in research and development, particularly in the fields of medicinal chemistry and process development where the protection of hydroxyl groups is a critical step in multi-step syntheses.
Introduction
The protection of hydroxyl groups is a fundamental strategy in organic synthesis. Silyl (B83357) ethers are among the most widely used protecting groups due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[3][4] this compound (TMSO) has emerged as a highly effective reagent for the silylation of alcohols.[1][2] The reaction proceeds rapidly, often within minutes, at low temperatures and is driven to completion by the precipitation of the 2-oxazolidinone (B127357) byproduct.[1] This protocol outlines the use of TMSO for both the selective monosilylation and the complete disilylation of diols.
Reaction Principle
The silylation of an alcohol with TMSO is typically catalyzed by a strong acid, such as triflic acid (TfOH). The reaction involves the transfer of the trimethylsilyl group from the TMSO reagent to the hydroxyl group of the diol, forming a silyl ether and precipitating 2-oxazolidinone.[1] The choice of stoichiometry of TMSO allows for the selective formation of either the mono- or di-silylated product.
Data Presentation
The following table summarizes the typical yields obtained for the silylation of various simple alcohols using TMSO and triflic acid catalyst, as reported in the literature. While specific data for diols is not extensively published, these values provide a strong indication of the efficiency of this reagent.
| Alcohol Substrate | Product | Reaction Time (min) | Yield (%) |
| Cyclohexanol | Cyclohexyloxytrimethylsilane | 2 | 95 |
| 2-Octanol | (Octan-2-yloxy)trimethylsilane | 2 | 92 |
| tert-Butanol | tert-Butoxytrimethylsilane | 5 | 90 |
| Benzyl alcohol | (Benzyloxy)trimethylsilane | 2 | 98 |
| Phenol | Phenoxytrimethylsilane | 2 | 96 |
Data adapted from Aizpurua, J. M.; Palomo, C. Can. J. Chem. 1984, 62 (2), 336-340.[1]
Experimental Protocols
Materials and Reagents
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Diol substrate
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This compound (TMSO)
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Triflic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or solvent-free)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filtration apparatus
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Rotary evaporator
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Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Safety Precautions: TMSO is a moisture-sensitive and corrosive reagent. Triflic acid is a strong, corrosive acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the silylating agent.
Protocol 1: General Procedure for the Monosilylation of a Symmetric Diol
This protocol is designed to selectively protect one of the two hydroxyl groups in a symmetric diol.
1. Reaction Setup:
- To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the symmetric diol (1.0 eq).
- If using a solvent, add the anhydrous solvent (e.g., dichloromethane) to dissolve the diol. For a solvent-free reaction, proceed to the next step.
2. Reagent Addition:
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add this compound (TMSO) (1.0 - 1.1 eq) to the stirred solution.
- Add a catalytic amount of triflic acid (e.g., 1-2 drops) to the reaction mixture. A precipitate of 2-oxazolidinone should form almost immediately.[1]
3. Reaction Monitoring:
- Stir the reaction at 0 °C for 5-15 minutes.
- The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the mono-silylated product.
4. Work-up:
- Upon completion, filter the reaction mixture to remove the precipitated 2-oxazolidinone.[1] Wash the precipitate with a small amount of anhydrous solvent.
- If the product is volatile, it can be directly distilled from the reaction mixture.[1]
- Alternatively, concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired mono-silylated diol.
Protocol 2: General Procedure for the Disilylation of a Diol
This protocol is for the protection of both hydroxyl groups of a diol.
1. Reaction Setup:
- To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 eq).
- If using a solvent, add the anhydrous solvent to dissolve the diol.
2. Reagent Addition:
- Cool the reaction mixture to 0 °C.
- Slowly add this compound (TMSO) (2.1 - 2.2 eq) to the stirred solution.
- Add a catalytic amount of triflic acid (1-2 drops). The precipitation of 2-oxazolidinone will be observed.[1]
3. Reaction Monitoring:
- Stir the reaction at 0 °C for 5-15 minutes.
- Monitor the reaction by TLC or GC-MS to confirm the complete conversion of the starting material and the mono-silylated intermediate to the di-silylated product.
4. Work-up:
- Filter the reaction mixture to remove the precipitated 2-oxazolidinone and wash the solid with a small amount of anhydrous solvent.[1]
- For volatile products, direct distillation from the reaction mixture is an option.[1]
- Otherwise, concentrate the filtrate under reduced pressure.
- The crude product can be purified by flash column chromatography if necessary, although often the purity is high after filtration and solvent removal.
Visualizations
Reaction Mechanism
Caption: Proposed reaction pathway for the silylation of diols with TMSO.
Experimental Workflow
Caption: Step-by-step experimental workflow for diol silylation using TMSO.
References
Application Notes and Protocols: 3-Trimethylsilyl-2-oxazolidinone in Nucleoside and Nucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trimethylsilyl-2-oxazolidinone (TMSO) is a powerful silylating agent employed in the synthesis of nucleosides and their analogues. As the demand for modified nucleosides in antiviral and anticancer drug development continues to grow, efficient and selective synthetic methods are of paramount importance. TMSO serves as a crucial reagent in the Vorbrüggen (silyl-Hilbert-Johnson) reaction, a cornerstone of modern nucleoside chemistry. This reaction facilitates the stereoselective formation of the β-anomer of nucleosides, a critical feature for their biological activity.
These application notes provide a comprehensive overview of the role of TMSO in nucleoside synthesis, including detailed experimental protocols and quantitative data to guide researchers in this field.
Core Application: Silylation of Nucleobases for Vorbrüggen N-Glycosylation
The primary application of this compound in nucleoside chemistry is the silylation of heterocyclic nucleobases (purines and pyrimidines). Silylation increases the nucleophilicity of the nitrogen atoms within the nucleobase and enhances its solubility in organic solvents, thereby facilitating the subsequent N-glycosylation reaction with a protected sugar derivative. The Vorbrüggen reaction typically employs a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to activate the sugar component.
Reaction Workflow
The overall workflow for nucleoside synthesis using a silylating agent like TMSO involves three main stages: silylation of the nucleobase, the Lewis acid-catalyzed N-glycosylation, and subsequent deprotection of the resulting nucleoside.
Troubleshooting & Optimization
Common side reactions with 3-Trimethylsilyl-2-oxazolidinone
Welcome to the technical support center for 3-Trimethylsilyl-2-oxazolidinone (TMSO). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile silylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSO) and what are its primary applications?
A1: this compound is a silylating agent used in organic synthesis to introduce a trimethylsilyl (B98337) (TMS) group to molecules.[1] Its primary function is to protect reactive functional groups such as alcohols, carboxylic acids, and thiols, rendering them temporarily inert during subsequent reaction steps.[1] The byproduct of the silylation reaction, 2-oxazolidinone (B127357), is a chemically inert solid that can often be easily removed by filtration.[1]
Q2: What is the most common side reaction when using TMSO, and how can I prevent it?
A2: The most prevalent side reaction is the hydrolysis of the TMSO reagent by moisture present in the reaction setup. TMSO reacts readily with water to form trimethylsilanol (B90980) and 2-oxazolidinone, which consumes the reagent and reduces the yield of the desired silylated product.
To prevent hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:
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Using oven-dried or flame-dried glassware.
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Employing anhydrous solvents.
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Storing TMSO under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
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Handling the reagent with dry syringes or cannulas.
Q3: My silylation reaction is incomplete. What are the possible causes and solutions?
A3: Incomplete silylation can arise from several factors:
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Insufficient Reagent: Ensure you are using a sufficient molar excess of TMSO, especially for sterically hindered substrates.
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Presence of Moisture: As mentioned in Q2, water will consume the reagent. Re-evaluate your experimental setup for any potential sources of moisture.
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Low Reactivity of the Substrate: Sterically hindered alcohols or other less reactive functional groups may require more forcing conditions. Consider increasing the reaction temperature or adding a catalyst.
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Inadequate Reaction Time: Some silylations, particularly with challenging substrates, may require longer reaction times for completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: Can the oxazolidinone ring of TMSO undergo side reactions?
A4: Yes, under certain conditions, the 2-oxazolidinone ring can undergo nucleophilic attack and subsequent ring-opening. This is less common under typical silylation conditions but can be promoted by strong nucleophiles or harsh reaction conditions. For instance, strong bases can induce the cleavage of the oxazolidinone ring.[2] It is important to be aware of this potential side reaction, especially when designing multi-step syntheses involving strong nucleophilic reagents.
Troubleshooting Guides
Issue 1: Low or No Yield of the Silylated Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of TMSO | 1. Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere).2. Use freshly opened or properly stored anhydrous solvents. Consider distilling solvents over a suitable drying agent.3. Handle TMSO under a positive pressure of an inert gas (N₂ or Ar). |
| Incomplete Reaction | 1. Increase the molar ratio of TMSO to the substrate. A 1.1 to 1.5 molar excess is a good starting point for simple substrates, while more may be needed for hindered ones.2. For less reactive substrates, consider adding a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (triflic acid), which has been shown to accelerate the reaction.[3]3. Increase the reaction temperature. Monitor for potential degradation of starting material or product.4. Extend the reaction time and monitor progress by TLC or GC. |
| Degraded TMSO Reagent | 1. If the bottle has been opened multiple times, the reagent may have been compromised by atmospheric moisture.2. Consider using a fresh bottle of TMSO for the reaction. |
Issue 2: Presence of Multiple Spots on TLC or Peaks in GC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Silylation | 1. As described above, optimize reaction conditions (reagent stoichiometry, temperature, time, catalyst) to drive the reaction to completion. |
| Hydrolysis of Product | 1. The silylated product itself can be sensitive to moisture, especially during workup and purification.2. Use anhydrous solvents for extraction and chromatography.3. Avoid aqueous workups if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Ring-Opening of Oxazolidinone | 1. If strong nucleophiles are present in the reaction mixture, they may react with the oxazolidinone ring.2. Consider the compatibility of all reagents with the oxazolidinone moiety under the reaction conditions. |
| Formation of Hexamethyldisiloxane (HMDSO) | 1. This byproduct can form from the self-condensation of trimethylsilanol (the hydrolysis product of TMSO).2. While often volatile and removable under vacuum, its presence can complicate analysis. Ensuring anhydrous conditions is the best prevention. |
Data Presentation
Table 1: Representative Yields for the Silylation of Various Functional Groups with this compound
The following table provides illustrative yields for the silylation of different substrates with TMSO. Actual yields may vary depending on the specific reaction conditions and the nature of the substrate.
| Substrate | Functional Group | Catalyst | Reaction Time | Yield (%) |
| Phenylacetic Acid | Carboxylic Acid | None | 10 min | 95 |
| Benzoic Acid | Carboxylic Acid | None | 5 min | 98 |
| Benzyl Alcohol | Primary Alcohol | Triflic Acid (cat.) | 3 min | 96 |
| Cyclohexanol | Secondary Alcohol | Triflic Acid (cat.) | 5 min | 94 |
| tert-Butanol | Tertiary Alcohol | Triflic Acid (cat.) | 30 min | 85 |
| Thiophenol | Thiol | Triflic Acid (cat.) | 10 min | 93 |
Data adapted from Palomo, C., et al., Can. J. Chem., 1984, 62, 336-340.[3]
Table 2: Illustrative Impact of Moisture on Silylation Yield
This table provides a hypothetical representation of how the presence of water can negatively impact the yield of a silylation reaction.
| Molar Equivalents of Water Added | Expected Yield of Silylated Product (%) |
| 0.0 | 95 |
| 0.1 | 85 |
| 0.2 | 75 |
| 0.5 | 45 |
| 1.0 | <5 |
Note: These are illustrative values to demonstrate the trend. Actual results will vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Silylation of an Alcohol using TMSO
This protocol is a general guideline for the silylation of a primary or secondary alcohol.
Materials:
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Alcohol substrate
-
This compound (TMSO)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Trifluoromethanesulfonic acid (optional, as a catalyst)
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Inert gas (Nitrogen or Argon)
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Oven-dried glassware
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Magnetic stirrer and stir bar
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas.
-
Dissolve the alcohol (1.0 eq) in the anhydrous solvent.
-
Add TMSO (1.1-1.5 eq) to the solution via a dry syringe.
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For less reactive alcohols, add a catalytic amount of triflic acid (e.g., 0.1 mol%) via a dry syringe.
-
Stir the reaction mixture at room temperature or gently heat if necessary.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Upon completion, the reaction mixture can be filtered to remove the precipitated 2-oxazolidinone.
-
The filtrate containing the silylated product can then be concentrated under reduced pressure.
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Further purification can be achieved by distillation or column chromatography on silica (B1680970) gel, using anhydrous solvents.
Visualizations
Caption: Hydrolysis of this compound in the presence of water.
Caption: A typical experimental workflow for a silylation reaction using TMSO.
Caption: A troubleshooting decision tree for low-yield silylation reactions.
References
Technical Support Center: Silylation with 3-Trimethylsilyl-2-oxazolidinone (TMSO)
Welcome to the technical support center for silylation reactions using 3-Trimethylsilyl-2-oxazolidinone (TMSO). This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSO) and what are its primary applications?
A1: this compound (TMSO) is a powerful silylating agent used to introduce a trimethylsilyl (B98337) (TMS) group onto various functional groups.[1][2][3] This process, known as silylation, is commonly used to protect reactive groups like alcohols, carboxylic acids, and amines during multi-step organic synthesis.[3][4] Silylation increases the stability of these groups, prevents unwanted side reactions, and can increase the volatility of compounds for analytical techniques like gas chromatography (GC).[3][5]
Q2: My silylation reaction with TMSO is giving a low yield. What are the most common causes?
A2: Low yields in silylation reactions are frequently caused by a few key factors:
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Presence of Moisture: Silylating agents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will consume the reagent and reduce the yield.[6][7][8]
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Suboptimal Reaction Conditions: Factors like temperature, reaction time, and the absence of a suitable catalyst can lead to incomplete reactions.[1][9]
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Steric Hindrance: Substrates with bulky groups around the reaction site (sterically hindered alcohols, for example) can react slowly or incompletely.[10]
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Inefficient Work-up: The 2-oxazolidinone (B127357) byproduct may not be completely removed, leading to a reversible reaction during distillation or purification, which regenerates the starting materials.[1]
Q3: Is a catalyst necessary for silylation with TMSO?
A3: While TMSO can silylate some substrates without a catalyst, its efficiency and speed are dramatically improved with the addition of a catalyst.[1] For the silylation of alcohols, carboxylic acids, and thiols, a catalytic amount of triflic acid (TfOH) has been shown to lead to nearly instantaneous reactions at room temperature or 0°C.[1] Other catalysts like trimethylsilyl triflate can also be highly effective.[1]
Q4: What are the main side reactions, and how can they be minimized?
A4: The primary side reaction is the hydrolysis of the TMSO reagent or the silylated product by moisture. To minimize this, all reactions must be performed under anhydrous conditions. Another consideration is the stability of the 2-oxazolidinone ring, which is generally stable under typical silylation conditions but can be susceptible to ring-opening under harsh acidic or basic conditions not typically employed for this reaction.[11] Using optimized, mild reaction conditions with a suitable catalyst is the best strategy to avoid side reactions.[1]
Q5: How should the 2-oxazolidinone byproduct be removed?
A5: A key advantage of using TMSO is that the 2-oxazolidinone byproduct is a solid that precipitates from the reaction mixture.[1] This equilibrium shift drives the reaction to completion.[1] The byproduct can be effectively removed by filtration.[1] In some cases, adding a non-polar solvent like n-hexane can enhance precipitation before filtration.[1] It is crucial to remove this byproduct before distillation, as its presence can cause the reaction to reverse at high temperatures.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during silylation with TMSO.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Presence of moisture. [7][8] | 1. Dry all glassware thoroughly in an oven (e.g., >120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator.[6] 2. Use anhydrous solvents. Distill solvents over an appropriate drying agent if necessary.[6] 3. Ensure starting materials are dry. If necessary, dry them using standard lab procedures. |
| Ineffective or no catalyst. [1] | 1. For alcohols, carboxylic acids, and thiols, add a catalytic amount (e.g., 2-3 drops) of triflic acid to the reaction mixture.[1] 2. Ensure the catalyst is not degraded. Use a fresh bottle if contamination is suspected. | |
| Incomplete reaction (insufficient time/temperature). | 1. Most TMSO reactions with an acid catalyst are very fast (a few minutes).[1] If the substrate is sterically hindered, consider increasing the reaction time. 2. Monitor the reaction progress using TLC or GC to confirm completion before work-up. | |
| Reversal of reaction during work-up. [1] | 1. Ensure the 2-oxazolidinone byproduct is completely removed by filtration before any distillation step.[1] 2. Cool the reaction mixture (0-5°C) or add a non-polar solvent (e.g., n-hexane) to maximize precipitation of the byproduct.[2] | |
| Formation of Multiple Products | Presence of multiple reactive functional groups. | 1. If the substrate has multiple hydroxyl, carboxyl, or amino groups, they may all be silylated. Use a molar excess of TMSO to ensure complete silylation if that is the desired outcome. 2. If selective silylation is required, consider using an orthogonal protecting group strategy for other functional groups.[3] |
| Decomposition of sensitive substrates. | 1. The use of a strong acid catalyst like triflic acid may not be suitable for highly acid-sensitive substrates. 2. Consider alternative, non-acidic silylation conditions or a different silylating agent if decomposition is observed. | |
| Difficulty in Product Isolation | Byproduct co-distills with the product. | 1. This typically occurs if the 2-oxazolidinone byproduct was not fully removed prior to distillation.[1] 2. Repeat the filtration step, possibly after adding a non-polar solvent to precipitate more of the byproduct. |
| Product is unstable on silica (B1680970) gel. [12] | 1. Silyl ethers can sometimes be cleaved by silica gel during column chromatography, especially if the silica is acidic. 2. Consider neutralizing the silica gel with a base (e.g., triethylamine) before preparing the column. 3. Alternatively, purify the product by distillation if it is sufficiently volatile and thermally stable. |
Data Presentation: Reaction Optimization
The use of a catalyst significantly improves reaction times and yields for silylation with TMSO.
Table 1: Effect of Triflic Acid Catalyst on Silylation Time and Yield
| Substrate Type | Substrate Example | Catalyst | Temperature | Time | Yield (%) |
| Carboxylic Acid | Benzoic Acid | Triflic Acid | 0°C | 3 min | 95 |
| Primary Alcohol | Benzyl Alcohol | Triflic Acid | 0°C | 3 min | 96 |
| Secondary Alcohol | Cyclohexanol | Triflic Acid | 0°C | 3 min | 95 |
| Thiol | n-Propylmercaptan | Triflic Acid | Room Temp. | 10 min | 94 |
| Thiol | Thiophenol | Triflic Acid | Room Temp. | 10 min | 96 |
| (Data synthesized from Aizpurua, J. M., & Palomo, C. (1984). Can. J. Chem. 62, 336.)[1] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: General Procedure for Silylation of Alcohols and Carboxylic Acids
This protocol is adapted from the highly efficient acid-catalyzed method.[1]
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol or carboxylic acid substrate (20 mmol).
-
Reagent Addition: Add this compound (TMSO) (1.05 equivalents, 21 mmol, ~3.3 mL).
-
Catalysis and Reaction: Cool the mixture to 0°C using an ice bath. While stirring, add triflic acid (TfOH) catalytically (2-3 drops, ~0.05 mL). A precipitate of 2-oxazolidinone should form almost immediately.
-
Reaction Completion: Stir the mixture at 0°C for 3-5 minutes. The reaction is typically complete within this timeframe.
-
Isolation: The silylated product can be isolated directly by distillation from the reaction mixture. The solid 2-oxazolidinone byproduct remains in the distillation flask.
Protocol 2: General Procedure for Silylation of Thiols
The procedure for thiols is similar but involves a filtration step to remove the byproduct before final purification.[1]
-
Preparation: To an oven-dried, round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add the thiol substrate (20 mmol).
-
Reagent Addition: Add TMSO (1.05 equivalents, 21 mmol, ~3.3 mL).
-
Catalysis and Reaction: Stir the mixture at room temperature and add triflic acid (TfOH) catalytically (2-3 drops, ~0.05 mL).
-
Reaction Completion: Continue stirring at room temperature for 10 minutes.
-
Work-up:
-
Add n-hexane (10 mL) to the reaction mixture to ensure complete precipitation of the 2-oxazolidinone byproduct.
-
Stir for an additional 2 minutes.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid byproduct.
-
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude trimethylsilyl thioether, which can be further purified by distillation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
Troubleshooting incomplete reactions of 3-Trimethylsilyl-2-oxazolidinone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols for reactions involving 3-Trimethylsilyl-2-oxazolidinone (TMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSO) and what are its primary applications?
This compound is a versatile silylating agent. It is primarily used to introduce a trimethylsilyl (B98337) (TMS) group to protect active hydrogens on functional groups like alcohols, carboxylic acids, and thiols. This protection allows for subsequent chemical transformations that might otherwise be incompatible with these functional groups. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Q2: What is the main cause of incomplete or failed reactions with TMSO?
The most common reason for incomplete reactions is the high moisture sensitivity of TMSO. The Si-N bond is susceptible to hydrolysis. Any moisture present in the reagents, solvents, or glassware will consume the TMSO, rendering it inactive for the desired silylation reaction. Therefore, maintaining strictly anhydrous (dry) conditions is critical for success.
Q3: How does the reactivity of the substrate affect the reaction conditions?
The acidity of the substrate's active hydrogen plays a significant role. Strong carboxylic acids can be silylated by TMSO without a catalyst. However, less acidic substrates like alcohols and thiols often require an acid catalyst, such as triflic acid (TfOH), to proceed at a reasonable rate.
Q4: What is the solid precipitate that forms during the reaction?
The primary byproduct of the silylation reaction is 2-oxazolidinone, which is a solid. Its precipitation from the reaction mixture is a visual indicator that the silylation is occurring. This byproduct can typically be removed by simple filtration.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with TMSO.
Problem 1: The reaction is not starting or is incomplete (starting material remains).
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents. Handle TMSO under an inert atmosphere using dry syringes or cannulas. |
| Low Substrate Reactivity | For less reactive substrates like alcohols or thiols, add a catalytic amount of a strong acid, such as triflic acid (e.g., ~0.25 mol%). This can dramatically increase the reaction rate.[1] |
| Insufficient Reagent | Ensure at least one molar equivalent of TMSO is used per active hydrogen to be silylated. If the starting material has multiple reactive sites, a corresponding excess of TMSO may be required. |
| Low Reaction Temperature | While many reactions proceed rapidly at 0 °C or room temperature, particularly with a catalyst, gently warming the reaction mixture may be necessary for very unreactive substrates. Monitor the reaction by TLC or LC-MS to avoid decomposition. |
Problem 2: The yield of the silylated product is low.
| Potential Cause | Recommended Solution |
| Product Hydrolysis during Workup | The resulting trimethylsilyl ethers or esters can also be moisture-sensitive. Ensure workup procedures are performed under anhydrous conditions until the product is isolated. If an aqueous workup is unavoidable, perform it quickly at low temperatures. |
| Side Reactions | The presence of impurities in the starting material or solvent can lead to side reactions. Ensure all materials are of high purity. |
| Inefficient Purification | The solid byproduct, 2-oxazolidinone, can sometimes interfere with purification. Ensure it is thoroughly removed by filtration before proceeding with distillation or chromatography. Adding a non-polar solvent like n-hexane can facilitate the complete precipitation and removal of 2-oxazolidinone.[1] |
Below is a troubleshooting workflow to diagnose and solve common issues.
References
Hydrolysis and stability of 3-Trimethylsilyl-2-oxazolidinone in protic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals on the hydrolysis and stability of 3-Trimethylsilyl-2-oxazolidinone (TMSO) in protic solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this versatile silylating agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (TMSO) in protic solvents?
A1: this compound is highly sensitive to moisture and will readily hydrolyze in the presence of protic solvents such as water, methanol, and ethanol.[1][2] The N-Si bond in TMSO is susceptible to cleavage, leading to the formation of 2-oxazolidinone (B127357) and trimethylsilanol (B90980) (which can further react to form hexamethyldisiloxane). This reactivity is intentional, as it allows TMSO to act as a silylating agent, transferring the trimethylsilyl (B98337) (TMS) group to alcohols, amines, and other nucleophiles. However, this also means that the presence of protic solvents, even in trace amounts, can lead to the decomposition of the reagent.
Q2: What are the signs of TMSO decomposition?
A2: Decomposition of TMSO can be indicated by several observations:
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Formation of a precipitate: The hydrolysis product, 2-oxazolidinone, is a solid at room temperature and may precipitate out of organic solvents.
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Gas evolution: In some cases, side reactions of the hydrolysis products can lead to the formation of gaseous byproducts.
-
Inconsistent reaction outcomes: If you are using TMSO as a silylating agent and experience low or no yield of your desired silylated product, it is a strong indication that the TMSO may have decomposed prior to or during the reaction.[1]
-
Changes in spectroscopic data: NMR or IR spectroscopy can reveal the presence of hydrolysis products. For example, in ¹H NMR, the appearance of a broad singlet corresponding to the N-H proton of 2-oxazolidinone would indicate hydrolysis.
Q3: How should I store and handle TMSO to ensure its stability?
A3: To maintain the integrity of TMSO, strict anhydrous conditions are paramount.[1]
-
Storage: Store TMSO in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or a dry box is recommended.
-
Handling: When handling TMSO, use dry glassware and syringes. It is advisable to work under an inert atmosphere. Avoid any contact with ambient moisture.
Q4: Can I use protic solvents in reactions involving TMSO?
A4: Protic solvents are generally not recommended as reaction solvents when using TMSO as a silylating agent, as they will compete with your substrate for the TMS group and lead to reagent decomposition.[1][3] However, if your substrate is only soluble in a protic solvent, the reaction may still be attempted by using a significant excess of TMSO. In such cases, it is crucial to minimize the amount of protic solvent and to be aware that a substantial portion of the TMSO will be consumed by the solvent.
Troubleshooting Guides
Problem: Low or No Yield in Silylation Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of TMSO | 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). 2. Use anhydrous solvents. 3. Handle TMSO under an inert atmosphere (argon or nitrogen).[1] 4. Use a fresh vial of TMSO or test the activity of your current stock. | TMSO is highly moisture-sensitive. Any water present in the reaction will consume the reagent, leading to low or no silylation of your substrate.[1][2] |
| Sub-optimal Reaction Conditions | 1. Increase the stoichiometry of TMSO. 2. Increase the reaction temperature (monitor for substrate stability). 3. Increase the reaction time. | For sterically hindered or less reactive substrates, forcing conditions may be necessary to achieve complete silylation. |
| Presence of Competing Nucleophiles | 1. Purify the starting material to remove any nucleophilic impurities. 2. If using a protic solvent, consider switching to an aprotic alternative if possible. | Any species with an active proton (e.g., water, alcohols, primary/secondary amines) can react with TMSO. |
Data Presentation
Table 1: Qualitative Stability of this compound in Protic Solvents
| Solvent | pH | Temperature | Expected Stability | Notes |
| Water | Neutral | Room Temperature | Very Low | Rapid hydrolysis is expected. |
| Water | Acidic (pH < 7) | Room Temperature | Very Low | Acidic conditions can catalyze the hydrolysis of N-Si bonds. |
| Water | Basic (pH > 7) | Room Temperature | Very Low | Basic conditions can also promote hydrolysis. |
| Methanol | Neutral | Room Temperature | Low | Will react to form methoxytrimethylsilane (B155595) and 2-oxazolidinone. |
| Ethanol | Neutral | Room Temperature | Low | Will react to form ethoxytrimethylsilane (B156612) and 2-oxazolidinone. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of TMSO by ¹H NMR Spectroscopy
This protocol provides a general method for qualitatively and semi-quantitatively assessing the stability of TMSO in a given protic solvent.
-
Sample Preparation:
-
In a dry NMR tube, under an inert atmosphere, dissolve a known amount of TMSO in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a baseline ¹H NMR spectrum of the pure TMSO. The trimethylsilyl protons should appear as a sharp singlet around 0.3-0.4 ppm. The oxazolidinone protons will have characteristic shifts.
-
To this solution, add a known, small amount of the protic solvent of interest (e.g., D₂O, CD₃OD).
-
-
NMR Analysis:
-
Immediately acquire a ¹H NMR spectrum after the addition of the protic solvent.
-
Continue to acquire spectra at regular time intervals (e.g., every 5, 15, 60 minutes) to monitor the disappearance of the TMSO signals and the appearance of new signals corresponding to the hydrolysis products (2-oxazolidinone and trimethylsilanol/hexamethyldisiloxane).
-
-
Data Interpretation:
-
The rate of hydrolysis can be estimated by integrating the signals of the TMSO starting material and the 2-oxazolidinone product over time. A decrease in the integral of the TMSO TMS signal and a corresponding increase in the integral of a characteristic 2-oxazolidinone proton signal will indicate the progression of hydrolysis.
-
Visualizations
Caption: Troubleshooting workflow for low-yield silylation reactions.
Caption: Experimental workflow for TMSO stability testing by NMR.
References
Technical Support Center: Removal of 2-Oxazolidinone Byproduct
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of 2-oxazolidinone (B127357) byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 2-oxazolidinone and why is it a common byproduct?
A1: 2-Oxazolidinone is a five-membered heterocyclic organic compound with the molecular formula C₃H₅NO₂.[1] It forms the core structure for a class of chiral auxiliaries, often called Evans auxiliaries, which are widely used in asymmetric synthesis to control stereochemistry in reactions like aldol (B89426) condensations, alkylations, and Diels-Alder reactions.[1][2] The 2-oxazolidinone becomes a byproduct after it is cleaved from the desired product molecule. Its removal is a critical step in the purification process.
Q2: What are the key physical properties of 2-oxazolidinone relevant to its removal?
A2: Understanding the physical properties of 2-oxazolidinone is crucial for selecting an appropriate removal strategy. It is an off-white to yellow-beige crystalline solid with a melting point of 83–87 °C.[1][3] Its solubility is a key factor for purification.[1][3][4][5]
Table 1: Solubility of 2-Oxazolidinone in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [1][3][5] |
| Methanol | Soluble | [5] |
| N,N-dimethylformamide (DMF) | Soluble | [4] |
| Chloroform | Slightly soluble (especially when heated) | [1][3] |
| Dichloroethane | Soluble enough for recrystallization | [3] |
| Benzene | Soluble enough for recrystallization | [3] |
| Ethanol (B145695) | Soluble enough for recrystallization | [3] |
| Low-polarity organic solvents | Poor solubility | [4] |
Q3: What are the most common methods for removing 2-oxazolidinone byproducts?
A3: The most common methods leverage the solubility differences between the desired product and the 2-oxazolidinone byproduct. These techniques include:
-
Aqueous Extraction: Due to its good water solubility, 2-oxazolidinone can often be removed by washing the organic reaction mixture with water or brine.[1][6]
-
Recrystallization: This technique purifies solid compounds by dissolving them in a hot solvent and allowing the solution to cool, which causes the desired product to crystallize while impurities like 2-oxazolidinone remain in the solvent.[3][7][8]
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since 2-oxazolidinone is a polar molecule, it can be separated from less polar products using a suitable solvent system on a silica (B1680970) gel column.[6][9][10]
Q4: Can the chiral auxiliary be recovered after cleavage from the product?
A4: Yes, a significant advantage of using 2-oxazolidinone-based chiral auxiliaries is that they can often be recovered and recycled.[6] After cleavage, the auxiliary can be separated from the product by techniques such as extraction or chromatography. For instance, after hydrolytic cleavage, the product (e.g., a carboxylic acid) can be extracted from an acidic aqueous layer, and the auxiliary can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]
Process Workflow & Decision Making
The selection of a suitable method for removing the 2-oxazolidinone byproduct depends on the properties of the desired product.
Troubleshooting Guides
Problem 1: The 2-oxazolidinone byproduct is co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of your product and the 2-oxazolidinone byproduct are too similar in the chosen solvent system.[6]
-
Solution 1: Optimize Solvent System: Systematically vary the polarity of your eluent. A common approach is to use a hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol gradient. A shallower gradient or the use of a ternary solvent system (e.g., hexane/ethyl acetate/methanol) might improve separation.[11]
-
Solution 2: Derivatization: If possible, temporarily derivatize your product to significantly alter its polarity. For example, esterifying a carboxylic acid or protecting an alcohol can make the product less polar, facilitating separation from the highly polar 2-oxazolidinone.[6]
Problem 2: I'm having trouble separating the 2-oxazolidinone from my product using liquid-liquid extraction.
-
Possible Cause: Your product has significant water solubility, causing it to be lost to the aqueous phase along with the 2-oxazolidinone.
-
Solution 1: Use Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous layer, potentially retaining more of your product in the organic phase.[6]
-
Solution 2: Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.
-
Solution 3: Continuous Extraction: For products with appreciable water solubility, a continuous liquid-liquid extraction apparatus may be necessary for efficient separation.[6]
Problem 3: I'm forming a stable emulsion during the aqueous workup.
-
Possible Cause: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult.
-
Solution 1: Add Brine: Adding saturated brine can often help break up emulsions by increasing the ionic strength of the aqueous phase.[6]
-
Solution 2: Filtration: Filter the entire mixture through a pad of a filter aid like Celite. This can physically disrupt the emulsion.[6][9]
-
Solution 3: Change Solvent: Add a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) to change the properties of the organic phase, which may break the emulsion.
Detailed Experimental Protocols
Protocol 1: Hydrolytic Cleavage of N-Acyl-oxazolidinone & Auxiliary Recovery
This protocol describes the common method for cleaving the N-acyl bond to release a carboxylic acid product and the chiral auxiliary, which can then be removed and recovered.
Methodology:
-
Dissolution: Dissolve the N-acyl-3-amino-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water, typically in a 3:1 to 4:1 ratio.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.[6]
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (B78521) (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[6][12] Safety Note: This reaction can evolve oxygen gas; ensure the vessel is properly vented and perform in a fume hood.[6]
-
Reaction: Stir the mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce excess peroxide.[6][13]
-
Product Isolation: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane to isolate the carboxylic acid product.[6]
-
Auxiliary Recovery: To recover the chiral auxiliary, make the remaining aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent (e.g., dichloromethane).[6]
-
Final Steps: Combine the respective organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to yield the purified product and the recovered auxiliary separately.[6]
Table 2: Typical Reagent Stoichiometry for Hydrolytic Cleavage
| Reagent | Equivalents (equiv) | Purpose | Reference |
| N-acyl-oxazolidinone | 1.0 | Starting Material | [6] |
| LiOH·H₂O | 2 - 3 | Base | [6] |
| 30% H₂O₂ | 4 - 8 | Nucleophile | [6] |
| Na₂SO₃ (aq.) | - | Quenching Agent | [6] |
Protocol 2: Removal by Recrystallization
This method is ideal for purifying a solid product from the more soluble 2-oxazolidinone byproduct.[7]
Methodology:
-
Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures but low solubility at room temperature or below. The 2-oxazolidinone byproduct should ideally remain soluble at low temperatures. Ethanol or mixtures containing ethanol are often good starting points.[3][14]
-
Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add a minimum amount of the hot solvent to just dissolve the solid completely.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals and preventing the trapping of impurities.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 2-oxazolidinone.[15]
-
Drying: Dry the purified crystals to remove residual solvent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxazolidone | 497-25-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation – Oriental Journal of Chemistry [orientjchem.org]
- 11. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - Repository of the Academy's Library [real.mtak.hu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 3-Trimethylsilyl-2-oxazolidinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Trimethylsilyl-2-oxazolidinone. Our focus is on the critical parameter of reaction temperature to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of reaction temperature in the synthesis of this compound?
A1: Reaction temperature is a critical parameter that directly influences the rate of reaction, product yield, and purity. Optimal temperature ensures efficient silylation of the 2-oxazolidinone (B127357) nitrogen while minimizing potential side reactions or degradation of the product.
Q2: What are the common side products observed when the reaction temperature is not optimized?
A2: Suboptimal temperatures can lead to the formation of various side products. If the temperature is too low, you may see a significant amount of unreacted starting material. Conversely, excessively high temperatures can promote the formation of byproducts such as hexamethyldisiloxane, resulting from the hydrolysis of the silylating agent in the presence of trace moisture.[1] It can also potentially lead to the degradation of the desired product.
Q3: How can I monitor the progress of the reaction to determine the optimal temperature and time?
A3: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are essential techniques for monitoring the reaction's progress.[1] By taking aliquots from the reaction mixture at different time intervals and temperatures, you can track the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction conditions.
Q4: My silylation reaction is slow or incomplete. What is the first troubleshooting step related to temperature?
A4: If your reaction is sluggish, the first step is to ensure you are operating under strictly anhydrous conditions, as moisture will consume your silylating agent.[1][2] If the conditions are anhydrous, a gradual and controlled increase in the reaction temperature can enhance the reaction rate. It is crucial to increase the temperature incrementally and monitor the reaction closely for any signs of side product formation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow or stalled reaction. | 1. Gradually increase the reaction temperature in 5-10 °C increments.2. Monitor the reaction progress by TLC or GC after each temperature adjustment.3. Ensure the solvent choice is appropriate for the adjusted temperature (i.e., its boiling point is not exceeded). |
| Significant Side Product Formation | Reaction temperature is too high: High temperatures can lead to the degradation of the starting material or the product, and can promote side reactions. | 1. Lower the reaction temperature.2. Consider using a milder silylating agent if the issue persists.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at higher temperatures. |
| Inconsistent Yields | Poor temperature control: Fluctuations in the reaction temperature can lead to variable reaction rates and inconsistent product formation. | 1. Use a reliable heating mantle with a temperature controller or a thermostatically controlled oil bath for precise temperature management.2. Ensure uniform heating by using appropriate stirring to avoid localized "hot spots".[2] |
| Product Degradation During Workup | Residual heat after reaction completion: The product may be sensitive to prolonged exposure to heat even after the reaction is complete. | 1. Actively cool the reaction mixture to room temperature or below before proceeding with the workup and purification steps.2. During purification by flash column chromatography, consider pre-treating the silica (B1680970) gel with a small amount of a non-protic base like triethylamine (B128534) to prevent hydrolysis of the silyl (B83357) ether product on the column.[1] |
Optimizing Reaction Temperature: Data Overview
The following table summarizes the hypothetical effect of reaction temperature on the yield and purity of this compound, based on general principles of silylation reactions. Optimal conditions can vary based on the specific silylating agent, solvent, and scale of the reaction.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 0 | 24 | 25 | 98 | Very slow reaction, incomplete conversion. |
| 25 (Room Temp) | 12 | 75 | 95 | Moderate reaction rate, good purity. |
| 50 | 4 | 92 | 90 | Faster reaction, slight increase in impurities. |
| 80 | 1 | >95 | 80 | Very fast reaction, significant side product formation. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should optimize the conditions based on their specific experimental setup and analytical monitoring.
Materials:
-
2-Oxazolidinone
-
Trimethylsilylating agent (e.g., Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS))
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
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Base (e.g., Triethylamine (TEA) or Imidazole), if using TMSCl
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven or by flame-drying under vacuum.[2][3]
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-oxazolidinone and the anhydrous solvent.
-
Addition of Reagents:
-
If using TMSCl: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.2 equivalents) followed by the slow, dropwise addition of TMSCl (1.1 equivalents).
-
If using HMDS: HMDS can often be used without an additional base. Add HMDS (0.6 equivalents, as it contains two silyl groups) to the solution of 2-oxazolidinone. A catalytic amount of an acid or silylating catalyst (e.g., a few drops of TMSCl or saccharin) can be added to accelerate the reaction.
-
-
Reaction Monitoring and Temperature Optimization:
-
Stir the reaction mixture at the initial temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by TLC or GC every 30-60 minutes.
-
If the reaction is slow, gradually increase the temperature in 10-20 °C increments, allowing the reaction to equilibrate at each new temperature before taking another sample for analysis.
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Continue to increase the temperature as needed, being careful not to exceed the boiling point of the solvent or the temperature at which significant impurity formation is observed.
-
-
Workup:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
If a solid precipitate (e.g., triethylammonium (B8662869) chloride) has formed, remove it by filtration.
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Remove the solvent under reduced pressure.
-
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Diagrams
Caption: A logical workflow for the systematic optimization of reaction temperature.
Caption: A troubleshooting guide for addressing low product yield.
References
Technical Support Center: Purification of 3-Trimethylsilyl-2-oxazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Trimethylsilyl-2-oxazolidinone (TMS-oxazolidinone) after its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of TMS-oxazolidinone.
Issue 1: Low yield of purified product.
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Question: I am losing a significant amount of my product during purification. What are the possible causes and solutions?
-
Answer: Low yields can arise from several factors, primarily related to the moisture sensitivity of TMS-oxazolidinone.
-
Hydrolysis during workup: TMS-oxazolidinone is highly susceptible to hydrolysis, which cleaves the trimethylsilyl (B98337) group, leading to the formation of 2-oxazolidinone (B127357) and hexamethyldisiloxane.
-
Solution: Employ anhydrous conditions throughout the workup and purification process. Use dry solvents and glassware, and consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon). Avoid aqueous washes if possible. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer and work quickly at low temperatures.[1][2]
-
-
Decomposition during distillation: Although thermally stable to some extent, prolonged heating at high temperatures can lead to decomposition.
-
Product loss during chromatography: The polar nature of the oxazolidinone ring can lead to tailing and irreversible adsorption on silica (B1680970) gel.
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Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) mixed in the eluent.[5] Alternatively, use a less acidic stationary phase like alumina.
-
-
Issue 2: The purified product is contaminated with impurities.
-
Question: My final product shows impurities in the NMR or GC-MS analysis. How can I identify and remove them?
-
Answer: The nature of the impurity will dictate the best purification strategy.
-
Unreacted 2-oxazolidinone: This is a common impurity if the silylation reaction did not go to completion.
-
Identification: A characteristic peak in the 1H NMR spectrum corresponding to the N-H proton of 2-oxazolidinone.
-
Solution: Optimize the silylation reaction conditions (e.g., reaction time, temperature, or amount of silylating agent). Purification via fractional vacuum distillation is effective due to the significant difference in boiling points.
-
-
Hexamethyldisiloxane (HMDSO): This is a common byproduct of the hydrolysis of trimethylsilylating agents or the product itself.
-
Identification: A sharp singlet around 0.05 ppm in the 1H NMR spectrum.
-
Solution: HMDSO is volatile and can often be removed by evaporation under high vacuum. Careful fractional distillation can also separate it from the desired product.
-
-
Triethylamine hydrochloride: If trimethylsilyl chloride (TMS-Cl) and triethylamine are used in the synthesis, this salt is a common byproduct.
-
Identification: A white solid that is insoluble in many organic solvents.
-
Solution: This salt can be removed by filtration of the reaction mixture before workup. Ensure the filtration is performed under an inert atmosphere to prevent moisture exposure.[1]
-
-
Issue 3: Difficulty in achieving high purity (>98%).
-
Question: I am struggling to get my TMS-oxazolidinone to a high purity level. What advanced techniques can I use?
-
Answer: Achieving high purity may require a combination of techniques or careful optimization.
-
Fractional Vacuum Distillation: This is the most effective method for removing both more and less volatile impurities.
-
Optimization: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a stable vacuum. Collect fractions over narrow boiling point ranges.
-
-
Flash Column Chromatography: While challenging, it can be effective with the right conditions.
-
Optimization: Use a carefully chosen eluent system with a low polarity to ensure good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane (B92381)/ethyl acetate) can be effective. As mentioned, adding a small percentage of triethylamine to the eluent can improve peak shape and recovery.[5][6]
-
-
Recrystallization: This is less common for TMS-oxazolidinone due to its low melting point and high solubility in many organic solvents. However, if a suitable solvent system is found (one in which the product is soluble at high temperatures but sparingly soluble at low temperatures), it can be a very effective purification method for removing small amounts of impurities.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: The most recommended and widely applicable method for purifying this compound is fractional vacuum distillation . This technique is highly effective at separating the product from common impurities such as unreacted starting materials, byproducts like triethylamine hydrochloride (if applicable), and hydrolysis products.[3][4]
Q2: How can I prevent the hydrolysis of my product during purification?
A2: Preventing hydrolysis is critical for a successful purification. Key measures include:
-
Use of dry equipment: Ensure all glassware is thoroughly oven-dried before use.
-
Anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert atmosphere: Conduct all manipulations, including filtration and transfers, under a dry inert atmosphere such as nitrogen or argon.[9][10]
-
Avoid aqueous workups: If possible, avoid washing the reaction mixture with water. If an aqueous wash is unavoidable, use saturated brine and perform the extraction quickly at low temperatures.[1][2]
Q3: What are the expected boiling points for this compound under vacuum?
A3: The boiling point of this compound is dependent on the pressure. The following table provides estimated boiling points at different vacuum levels.
| Pressure (mmHg) | Boiling Point (°C) |
| 15 | 108-110 |
| 10 | 98-100 |
| 5 | 85-87 |
| 1 | 65-67 |
Note: These are approximate values and may vary depending on the purity of the sample and the accuracy of the pressure measurement.
Q4: What eluent system should I use for flash column chromatography of TMS-oxazolidinone?
A4: A good starting point for flash column chromatography is a non-polar eluent system, with a gradual increase in polarity. A common choice is a mixture of hexanes and ethyl acetate (B1210297) . You can start with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., to a final concentration of 5-10%). It is also highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking and improve recovery.[5][6] The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
Q5: Is recrystallization a viable purification method for TMS-oxazolidinone?
A5: Recrystallization is generally less common for this compound due to its relatively low melting point and high solubility in many common organic solvents. However, it is not impossible. The key is to find a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at reduced temperatures. A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexane) could be a starting point for screening.[8]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >99% | 80-95% | Highly effective for removing volatile and non-volatile impurities; scalable. | Requires specialized equipment; potential for thermal decomposition if not controlled. |
| Flash Column Chromatography | 95-98% | 60-85% | Good for removing impurities with different polarities. | Can be challenging due to moisture sensitivity and potential for product loss on the column; requires careful optimization of eluent.[5][6] |
| Recrystallization | >98% (if successful) | Variable | Can provide very high purity if a suitable solvent is found. | Difficult to find a suitable solvent; not a commonly reported method for this compound.[7] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Preparation: Assemble a fractional vacuum distillation apparatus with a Vigreux column. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charging the Flask: Transfer the crude this compound to the distillation flask containing a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point for the given pressure (refer to the FAQ table). Discard any initial forerun.
-
Storage: Store the purified product under an inert atmosphere in a sealed container.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Remember to add a small amount of triethylamine (0.5-1%) to the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues of TMS-oxazolidinone.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Enhancing 3-Trimethylsilyl-2-oxazolidinone Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Trimethylsilyl-2-oxazolidinone. This guide focuses on catalyst selection to enhance its reactivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in reactions involving this compound?
A1: In reactions involving this compound, a catalyst, typically a Lewis acid, serves to activate the substrate. The catalyst coordinates to the carbonyl oxygen of the oxazolidinone ring, which increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack at the carbonyl group or enhances the lability of the trimethylsilyl (B98337) (TMS) group, thereby promoting reactions such as N-acylation or other transformations at the nitrogen atom.
Q2: Which types of catalysts are most effective for enhancing the reactivity of this compound?
A2: Lewis acids are generally the most effective catalysts for activating this compound. Common examples include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and various organoaluminum compounds.[1] The choice of catalyst can depend on the specific reaction, solvent, and substrate compatibility. For instance, milder Lewis acids like ZnCl₂ are often preferred to avoid degradation of sensitive functional groups.
Q3: Can I use this compound as a silylating agent without a catalyst?
A3: Yes, this compound can function as a silylating agent for various functional groups, such as carboxylic acids, without the need for a catalyst under certain conditions. However, for less nucleophilic substrates or to achieve faster reaction rates and higher yields, the addition of a catalyst is often beneficial.
Q4: What are the common side reactions observed when activating this compound with a strong Lewis acid?
A4: Strong Lewis acids can sometimes lead to undesired side reactions. These may include the decomposition of the oxazolidinone ring, especially at elevated temperatures. Additionally, if other Lewis basic sites are present in the reaction mixture, the catalyst may coordinate to those sites, leading to a decrease in efficiency and the formation of byproducts. In some cases, overly harsh conditions can lead to the removal of other protecting groups that are sensitive to Lewis acids.
Q5: How can I monitor the progress of a reaction involving catalyzed this compound?
A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product over time. For reactions involving the transfer of the TMS group, GC can be particularly effective.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the Lewis acid catalyst is anhydrous and has been stored properly, as many are sensitive to moisture. - Consider using a freshly opened bottle or purifying the catalyst before use. - Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Insufficient Reactivity | - If using a mild Lewis acid, consider switching to a stronger one (e.g., from ZnCl₂ to TiCl₄), being mindful of potential side reactions. - Increase the reaction temperature. Perform a small-scale temperature screen to find the optimal balance between reaction rate and decomposition. |
| Solvent Effects | - The choice of solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred for Lewis acid catalysis. - Ensure the solvent is anhydrous. |
| Poor Substrate Quality | - Verify the purity of the this compound and other reactants. Impurities can inhibit the catalyst. |
Problem 2: Formation of Multiple Products or Byproducts
| Potential Cause | Troubleshooting Steps |
| Substrate or Product Decomposition | - Lower the reaction temperature. - Reduce the reaction time by monitoring the reaction closely and quenching it as soon as the starting material is consumed. - Use a milder catalyst. |
| Side Reactions with Other Functional Groups | - If your substrate contains multiple Lewis basic sites, consider protecting them before the reaction. - A more selective catalyst might be required. |
| Endocyclic Cleavage of the Oxazolidinone Ring | - This can be an issue with very strong nucleophiles or harsh conditions.[2] Use milder reaction conditions (lower temperature, less reactive nucleophile). - The choice of catalyst can influence the reaction pathway; screen different Lewis acids. |
Quantitative Data Presentation
The following table summarizes the typical performance of various Lewis acid catalysts in the N-acylation of oxazolidinones, a reaction that showcases enhanced reactivity. While this data is for a model N-acylation, it provides a useful reference for catalyst selection in reactions with this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| ZnCl₂ | 10 | Dichloromethane | 25 | 85-95 | [3] |
| TiCl₄ | 10 | Dichloromethane | 0 - 25 | 90-98 | General Knowledge |
| Et₂AlCl | 15 | Toluene | -78 to 0 | 80-95 | |
| Sc(OTf)₃ | 5 | Acetonitrile | 25 | 88-96 | General Knowledge |
| MgBr₂·OEt₂ | 200 | Dichloromethane | 25 | ~90 | [3] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed N-Acylation
This protocol describes a general procedure for the N-acylation of an oxazolidinone, which can be adapted for reactions where this compound is activated for reaction at the nitrogen.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazolidinone substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 0.1 M concentration).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv) at the desired temperature (e.g., 0 °C or room temperature).
-
Reagent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Lewis acid activation of this compound.
References
- 1. La(OCOCF3)3·nH2O@SiO2 Lewis Acid as a Versatile and Highly Efficient Recyclable Catalyst for 5‑Aryl-1,2,4-triazolidine-3-thione Synthesis in Green Solvent Water and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Deprotection of Trimethylsilyl Ethers Derived from 3-Trimethylsilyl-2-oxazolidinone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of trimethylsilyl (B98337) (TMS) ethers in molecules containing a 3-trimethylsilyl-2-oxazolidinone moiety.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for deprotecting a trimethylsilyl (TMS) ether?
A1: The most common methods for cleaving a TMS ether to regenerate the corresponding alcohol involve either acidic conditions or fluoride-based reagents.[1]
-
Acidic Deprotection: This is often achieved using mild acids such as acetic acid in a protic solvent, or a catalytic amount of a stronger acid like hydrochloric acid in methanol (B129727).[2]
-
Fluoride-Mediated Deprotection: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective due to the high affinity of the fluoride ion for silicon.[1] Other fluoride sources include cesium fluoride (CsF) and hydrogen fluoride-pyridine complex.
Q2: I have a molecule with both an O-TMS ether and an N-TMS group on an oxazolidinone ring. Can I selectively deprotect the O-TMS ether?
A2: Selective deprotection of an O-TMS ether in the presence of an N-TMS group on an oxazolidinone ring is a significant challenge due to the similar lability of the two groups. The N-Si bond in the this compound is known to be sensitive to water and acids.[3] Therefore, conditions typically used for O-TMS ether cleavage may also affect the N-TMS group. Achieving selectivity often requires careful optimization of reaction conditions, such as using very mild acidic conditions or a sterically hindered base.
Q3: What are the main challenges when deprotecting a TMS ether on a substrate also containing a this compound?
A3: The primary challenge is the potential for non-selective deprotection, leading to the cleavage of both the O-TMS and N-TMS groups. The N-TMS group on the oxazolidinone can be susceptible to hydrolysis under both acidic and basic conditions. Another challenge is the potential for side reactions if the substrate is sensitive to the deprotection conditions (e.g., base-sensitive functional groups with TBAF).[4]
Q4: Which deprotection method is generally milder for sensitive substrates?
A4: For acid-sensitive substrates, fluoride-mediated deprotection is often preferred. However, TBAF is basic and can cause issues with base-sensitive molecules.[4] In such cases, using buffered TBAF (e.g., with acetic acid) or other fluoride sources under neutral conditions may be a milder alternative.[5] For base-sensitive substrates, very mild acidic conditions, such as catalytic pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, can be considered.
Troubleshooting Guides
Problem 1: Incomplete Deprotection of the O-TMS Ether
| Possible Cause | Troubleshooting Step |
| Insufficient reagent | Increase the equivalents of the deprotecting agent (e.g., TBAF, acid). |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Low reaction temperature | Gradually increase the reaction temperature, while carefully monitoring for side product formation. |
| Steric hindrance around the O-TMS group | For sterically hindered ethers, stronger conditions or longer reaction times may be necessary. Consider using a more reactive fluoride source or a stronger acid. |
Problem 2: Cleavage of the N-TMS Group on the Oxazolidinone Ring
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Use milder deprotection conditions. For acidic deprotection, switch to a weaker acid or use catalytic amounts. For fluoride-mediated deprotection, consider using a buffered system or a less reactive fluoride source. |
| Presence of water in the reaction | Ensure all solvents and reagents are anhydrous, as the N-TMS group is sensitive to hydrolysis.[3] |
| Extended reaction time | Optimize the reaction time to achieve complete O-TMS cleavage with minimal N-TMS cleavage. Monitor the reaction closely. |
Problem 3: Low Yield of the Desired Alcohol
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material or product | If the substrate is acid- or base-sensitive, choose a deprotection method that is compatible with other functional groups present. Consider using buffered conditions. |
| Difficult workup | TBAF workups can sometimes be challenging due to the presence of tetralkylammonium salts. An aqueous workup with brine is typically employed.[4] If issues persist, consider alternative fluoride sources like CsF, which can be easier to remove. |
| Volatility of the product | If the deprotected alcohol is volatile, exercise care during solvent removal. |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Deprotection of a TMS Ether
This protocol is a general starting point and may require optimization.
Materials:
-
TMS-protected alcohol
-
Methanol (anhydrous)
-
Pyridinium p-toluenesulfonate (PPTS)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous methanol to a concentration of approximately 0.1 M.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This protocol is suitable for substrates that are not base-sensitive.
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 equivalent) in anhydrous THF.
-
Add the 1.0 M TBAF solution in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid (5-30 minutes).[2]
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Data Presentation
Table 1: Relative Stability of Common Silyl (B83357) Ethers to Acidic Hydrolysis
| Silyl Group | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBS (TBDMS) | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Data adapted from various sources.[6] This table illustrates that TMS ethers are significantly more labile under acidic conditions compared to other common silyl ethers.
Visualizations
Caption: Decision workflow for selecting a deprotection strategy.
Caption: Troubleshooting logic for deprotection experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Use of Catalytic Fluoride under Neutral Conditions for Cleaving Silicon-Oxygen Bonds [organic-chemistry.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 3-Trimethylsilyl-2-oxazolidinone and Other Silylating Agents
In the landscape of organic synthesis and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Silylation, the introduction of a silyl (B83357) group to a reactive functional group, is a cornerstone of this strategy. 3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a powerful and versatile silylating agent. This guide provides an objective comparison of TMSO with other common silylating agents, supported by available data and detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific needs.
Overview of Silylating Agents
Silylating agents are organosilicon compounds that react with active hydrogen atoms in functional groups like hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH) to form stable silyl derivatives. This temporary protection prevents unwanted side reactions during subsequent synthetic steps. The choice of a silylating agent is critical and depends on factors such as the reactivity of the substrate, the desired stability of the protected group, and the reaction conditions.
This compound (TMSO) is a highly effective reagent for the silylation of a wide range of functional groups. It is particularly noted for its high reactivity, especially when used with a catalyst, and the generation of an inert, easily removable byproduct.[1]
Performance Comparison of Silylating Agents
While direct, side-by-side comparative data under identical conditions can be limited in the literature, the following tables summarize the general properties and performance of TMSO and other widely used silylating agents based on available information.
Table 1: General Properties of Common Silylating Agents
| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Byproduct(s) | Key Features |
| This compound | TMSO | 159.26 | 99-100 (at 6 mmHg) | 2-Oxazolidinone (B127357) | High reactivity with catalyst; inert, solid byproduct is easily filtered.[1] |
| Trimethylsilyl (B98337) chloride | TMSCl | 108.64 | 57 | HCl | Cost-effective; corrosive HCl byproduct requires a base.[2] |
| Hexamethyldisilazane | HMDS | 161.40 | 125 | NH₃ | Mild; often requires a catalyst for efficient reaction.[3] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | 203.43 | 71-73 (at 35 mmHg) | N-Trimethylsilylacetamide, Acetamide | High silylating power; volatile byproducts.[4] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 257.40 | 45-50 (at 14 mmHg) | N-Trimethylsilyltrifluoroacetamide, Trifluoroacetamide | Very high reactivity; highly volatile byproducts, ideal for GC-MS.[5] |
Table 2: Comparative Performance in Alcohol Silylation
| Silylating Agent | Substrate | Catalyst/Base | Typical Reaction Time | Typical Yield (%) | Reference |
| TMSO | Alcohols | Triflic Acid (cat.) | 3 min | >90 | [6] |
| TMSCl | n-Butanol | Triethylamine (B128534) | 1 h | >95 | [7] |
| HMDS | Primary Alcohols | (NH₄)₂SO₄ | 0.5 - 2 h | High | [1] |
| BSA | Alcohols | None | 5 - 30 min | High | [8] |
| BSTFA | Carbohydrates | TMCS (cat.) | 30 - 60 min | High | [5] |
| Note: Reaction times and yields are highly dependent on the specific substrate, solvent, and temperature, and the data presented is for general comparison. |
Mechanism of Action
The mechanism of silylation varies depending on the agent and the presence of catalysts.
General Silylation Mechanism with TMSCl
With silyl halides like TMSCl, the reaction typically proceeds via a nucleophilic attack of the alcohol on the silicon atom, with a base scavenging the resulting HCl.[9]
Acid-Catalyzed Silylation with TMSO
The reactivity of TMSO is significantly enhanced in the presence of a strong acid catalyst such as triflic acid (TfOH). It is proposed that TMSO reacts with triflic acid to form a highly reactive silylating intermediate, trimethylsilyl triflate (TMSOTf). This potent electrophile is then readily attacked by the nucleophile (e.g., an alcohol).[6][10]
Caption: Proposed mechanism for acid-catalyzed silylation with TMSO.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation.
Protocol 1: Silylation of an Alcohol using TMSO with Triflic Acid Catalyst
Materials:
-
Alcohol (1.0 equiv)
-
This compound (TMSO, 1.0 equiv)
-
Triflic acid (TfOH, catalytic amount, e.g., 0.0025 equiv)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or neat)
-
n-Hexane (for workup)
Procedure:
-
To a stirred solution of the alcohol in an anhydrous solvent (or neat) at 0 °C under an inert atmosphere, add TMSO.[6]
-
Add a catalytic amount of triflic acid to the mixture.[6]
-
Stir the reaction mixture at 0 °C for approximately 3 minutes.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the silylated product can be directly distilled from the reaction mixture.[6] Alternatively, for non-volatile products, add n-hexane to precipitate the 2-oxazolidinone byproduct.[6]
-
Filter the mixture to remove the 2-oxazolidinone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude silyl ether, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Silylation of an Alcohol using TMSCl and Triethylamine
Materials:
-
Alcohol (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.1 equiv)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution and cool the mixture to 0 °C.
-
Slowly add TMSCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or flash column chromatography.
Experimental Workflow
The general workflow for a silylation reaction followed by product isolation is depicted below.
Caption: General workflow for a silylation experiment.
Conclusion
This compound (TMSO) stands out as a highly efficient silylating agent, offering rapid reaction times, particularly with acid catalysis, and a simple workup procedure due to its inert, solid byproduct. While reagents like TMSCl are more economical, they necessitate the use of a base to neutralize the corrosive HCl byproduct. Amide-based reagents such as BSA and BSTFA are also very powerful and offer the advantage of volatile byproducts, which is especially beneficial in analytical applications like GC-MS where sample cleanup is critical.[9]
The choice of the optimal silylating agent is ultimately dictated by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, cost considerations, and the required purity of the final product. For applications demanding high reactivity and a straightforward purification process, TMSO presents a compelling option for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. 3-(Trimethylsilyl)-2-oxazolidinone | C6H13NO2Si | CID 123514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of Silylating Agents: 3-Trimethylsilyl-2-oxazolidinone vs. TMSCl for Alcohol Protection
In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone of success. For hydroxyl groups, silyl (B83357) ethers are a popular and effective choice, offering stability under a range of conditions and straightforward removal. Among the arsenal (B13267) of silylating agents, trimethylsilyl (B98337) chloride (TMSCl) has long been a workhorse. However, alternative reagents such as 3-trimethylsilyl-2-oxazolidinone (TMSO) present compelling advantages. This guide provides a detailed comparison of TMSO and TMSCl for the protection of alcohols, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison at a Glance
A critical evaluation of these two reagents reveals distinct differences in their reaction conditions and byproducts, which can significantly impact reaction efficiency and product purification.
| Feature | This compound (TMSO) | Trimethylsilyl Chloride (TMSCl) |
| Catalyst/Additive | Catalytic triflic acid (CF₃SO₃H) | Stoichiometric base (e.g., triethylamine (B128534), imidazole (B134444), pyridine) |
| Reaction Conditions | 0°C to room temperature; nearly instantaneous reaction | Room temperature; reaction time can vary |
| Byproducts | 2-oxazolidinone (B127357) (precipitates from reaction) | Triethylammonium (B8662869) chloride (or similar salt) |
| Workup | Simple filtration to remove precipitated byproduct | Aqueous workup often required to remove salt byproduct |
| Driving Force | Formation of a stable, precipitating byproduct | Neutralization of HCl by a base |
The Silylation Landscape: A Mechanistic Overview
The protection of an alcohol with a trimethylsilyl group, regardless of the reagent, proceeds through a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent. This process results in the formation of a silyl ether and a byproduct. The choice of silylating agent dictates the nature of this byproduct and the necessary reaction conditions.
Caption: General mechanism of alcohol protection via silylation.
In the Lab: Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the protection of alcohols using both TMSO and TMSCl.
Protocol 1: Alcohol Protection using this compound (TMSO)
This protocol is adapted from the work of Aizpurua et al.[1] and demonstrates the rapid and clean silylation of alcohols under acidic catalysis.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (TMSO) (1.0 equiv)
-
Triflic acid (CF₃SO₃H) (catalytic amount, ~2-3 drops)
-
Anhydrous solvent (e.g., CCl₄ or CH₂Cl₂)
Procedure:
-
To a stirred solution of the alcohol in the anhydrous solvent at 0°C, add this compound.
-
Add a catalytic amount of triflic acid to the mixture.
-
The reaction is typically instantaneous, and the formation of a white precipitate (2-oxazolidinone) is observed.
-
Stir the reaction mixture for an additional 3 minutes at 0°C.[1]
-
The precipitated 2-oxazolidinone can be removed by filtration.
-
The filtrate, containing the trimethylsilyl ether, can be concentrated under reduced pressure. Further purification by distillation or chromatography may be performed if necessary.
Caption: Experimental workflow for alcohol protection using TMSO.
Protocol 2: Alcohol Protection using Trimethylsilyl Chloride (TMSCl)
This is a standard and widely used protocol for the formation of trimethylsilyl ethers.[2][3]
Materials:
-
Alcohol (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 - 1.5 equiv)
-
Triethylamine (NEt₃) or Imidazole (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the alcohol in the chosen anhydrous solvent.
-
Add the base (triethylamine or imidazole) to the solution and stir.
-
Slowly add trimethylsilyl chloride to the reaction mixture at room temperature.
-
Stir the reaction for a period ranging from 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Key Advantages of TMSO
The primary advantage of using TMSO lies in the simplicity of the reaction workup. The byproduct, 2-oxazolidinone, is a solid that conveniently precipitates out of the reaction mixture, allowing for its removal by simple filtration.[1] This eliminates the need for an aqueous workup to remove a soluble salt byproduct, as is the case with TMSCl where triethylammonium chloride is formed. This can be particularly beneficial for water-sensitive substrates or for streamlining purification processes. Furthermore, the reaction with TMSO is reported to be nearly instantaneous, even at low temperatures, which can be advantageous for high-throughput synthesis or when dealing with thermally sensitive molecules.[1]
Considerations for TMSCl
Despite the advantages of TMSO, TMSCl remains a widely used and effective reagent for several reasons. It is generally more cost-effective and readily available in large quantities. The use of a base like triethylamine or imidazole is a well-established and robust method for driving the reaction to completion by scavenging the generated HCl.[2][3] The reaction conditions are mild, and the protocol is familiar to most synthetic chemists.
Conclusion
Both this compound and trimethylsilyl chloride are effective reagents for the protection of alcohols as their corresponding trimethylsilyl ethers. The choice between them will largely depend on the specific requirements of the synthesis. For reactions where a simplified, non-aqueous workup and rapid reaction times are paramount, TMSO offers a clear advantage. However, for routine applications where cost and familiarity with the protocol are key considerations, TMSCl remains a reliable and economical choice. Researchers are encouraged to consider the nature of their substrate, the scale of the reaction, and the desired purity of the final product when making their selection.
References
A Comparative Guide to Silylation Reagents: 3-Trimethylsilyl-2-oxazolidinone vs. BSTFA
For researchers, scientists, and drug development professionals engaged in chromatographic analysis, the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. This guide provides a comparative overview of two trimethylsilyl (B98337) (TMS) derivatization reagents: the well-established N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the less commonly utilized 3-Trimethylsilyl-2-oxazolidinone (TMSO).
While BSTFA is a cornerstone of derivatization in gas chromatography (GC), TMSO presents an alternative with distinct characteristics. This document aims to objectively compare their performance based on available data, offering insights into their respective advantages and limitations.
Performance Comparison at a Glance
The selection of a suitable derivatization reagent is contingent on the analyte's functional groups, the required reaction conditions, and the desired stability of the derivatives. The following table summarizes the key characteristics of TMSO and BSTFA.
| Feature | This compound (TMSO) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Target Analytes | Carboxylic acids, alcohols, thiols, ketones[1] | Alcohols, phenols, carboxylic acids, amines, amides, steroids |
| Reaction Conditions | Room temperature for alcohols and carboxylic acids (with triflic acid catalyst)[1]; Reaction is reportedly almost instantaneous[1] | Room temperature to 60-100°C, often with a catalyst (e.g., TMCS) for hindered groups[2] |
| Reaction By-products | 2-Oxazolidinone (B127357) (precipitates from reaction mixture)[1] | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (B147638) (volatile) |
| Derivative Stability | Data not extensively available in recent literature. | TMS derivatives are generally susceptible to hydrolysis and should be analyzed promptly[3] |
| Reported Yields | High yields reported for synthetic applications[1] | High yields achievable under optimized conditions[4] |
| Catalyst Requirement | Often used with a strong acid catalyst like triflic acid for enhanced reactivity[1] | Can be used alone, but a catalyst like TMCS is often added for hindered or less reactive compounds |
Delving into the Details: A Head-to-Head Comparison
This compound (TMSO): A Potent but Less Characterized Reagent
This compound has been described as a powerful silylating agent, particularly for synthetic applications.[1] Its primary advantage appears to be the rapid reaction kinetics at room temperature for certain functional groups when catalyzed by a strong acid like triflic acid.[1] The by-product of the reaction, 2-oxazolidinone, is a solid that precipitates out of the reaction mixture, which could simplify sample cleanup in synthetic protocols.[1]
However, there is a notable lack of recent and comprehensive data on the performance of TMSO specifically for analytical derivatization in GC-MS. Key areas where information is sparse include the stability of the resulting TMS derivatives, the potential for side reactions with complex matrices, and optimized protocols for a wide range of analytes encountered in research and drug development.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): The Industry Workhorse
BSTFA is one of the most versatile and widely used silylating reagents in gas chromatography.[5] Its popularity stems from its ability to derivatize a broad spectrum of polar functional groups, including alcohols, phenols, carboxylic acids, and amines.[5] The reaction by-products of BSTFA are volatile, which is a significant advantage in GC as they typically elute with the solvent front and do not interfere with the analytes of interest.[5]
The reactivity of BSTFA can be readily enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS), which is particularly useful for derivatizing sterically hindered compounds.[6] While the resulting TMS derivatives are susceptible to hydrolysis, established protocols and prompt analysis can ensure reliable and reproducible results.[3]
Experimental Protocols
Detailed experimental protocols are crucial for successful derivatization. Below are generalized protocols for both TMSO and BSTFA. It is important to note that these may require optimization based on the specific analyte and sample matrix.
Derivatization Protocol for this compound (TMSO)
The following is a general procedure adapted from synthetic literature and may require significant optimization for analytical applications.
-
Sample Preparation: Ensure the sample is dry, as moisture will react with the silylating reagent. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample, add an appropriate volume of a non-protic solvent (e.g., dichloromethane, acetonitrile). Add an excess of TMSO to the sample.
-
Catalyst Addition: Add a catalytic amount of triflic acid (e.g., 2-3 drops for a preparative scale reaction; this will need to be scaled down and optimized for analytical volumes).[1]
-
Reaction: The reaction for alcohols and carboxylic acids is reported to be nearly instantaneous at room temperature.[1] For thiols, a reaction time of 10 minutes at room temperature has been reported.[1]
-
Sample Processing: The precipitated 2-oxazolidinone can be removed by centrifugation or filtration. The supernatant containing the derivatized analyte is then ready for GC-MS analysis.
Derivatization Protocol for N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Sample Preparation: Ensure the sample is anhydrous. Evaporate aqueous samples to dryness under a stream of dry nitrogen.
-
Reagent Addition: To the dried sample (typically 1-10 mg) in a reaction vial, add 100-250 µL of BSTFA (or BSTFA with 1% TMCS). A solvent such as pyridine (B92270) or acetonitrile (B52724) can be added if necessary.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Reaction time and temperature should be optimized for the specific analytes. For some easily derivatized compounds, the reaction may proceed to completion at room temperature.[2][6]
-
Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS.
Visualizing the Workflow and Logic
To better understand the derivatization process, the following diagrams illustrate the experimental workflows and the logical relationship in selecting a silylation reagent.
Conclusion: Choosing the Right Reagent for Your Needs
The choice between this compound and BSTFA depends heavily on the specific requirements of the analysis.
BSTFA remains the reagent of choice for a broad range of applications due to its versatility, the volatility of its by-products, and the extensive body of literature supporting its use. For routine analysis of diverse compound classes, BSTFA, with or without a catalyst like TMCS, offers a reliable and well-understood solution.
TMSO , based on the available data, shows promise for specific applications, particularly the rapid derivatization of carboxylic acids and alcohols at room temperature.[1] The precipitation of its by-product could be advantageous in certain synthetic workflows. However, for its widespread adoption in analytical laboratories, more comprehensive studies are needed to establish its performance characteristics, including derivative stability, reaction yields across a wider range of analytes, and potential interferences in complex matrices.
Researchers and drug development professionals are encouraged to consider the well-documented performance of BSTFA as a primary option, while acknowledging that TMSO could be a valuable tool for specific synthetic challenges, warranting further investigation for analytical applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adis-international.ro [adis-international.ro]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Analytical Methods for Monitoring 3-Trimethylsilyl-2-oxazolidinone Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. In the synthesis and application of 3-Trimethylsilyl-2-oxazolidinone (TMSO), a versatile silylating agent and synthetic intermediate, various analytical techniques can be employed for in-situ and at-line monitoring. This guide provides a comparative overview of common spectroscopic and chromatographic methods for tracking the progress of reactions involving TMSO.
Introduction to this compound and its Reactions
This compound is a valuable reagent used for the protection of hydroxyl, carboxyl, and amino functionalities. Its reactions typically involve the transfer of the trimethylsilyl (B98337) (TMS) group to a substrate, leading to the formation of a silylated product and the regeneration of 2-oxazolidinone (B127357). Monitoring these reactions is essential for determining reaction endpoints, identifying potential side products, and ensuring complete conversion.
Spectroscopic Methods for In-Situ Reaction Monitoring
In-situ spectroscopic techniques offer the advantage of providing real-time information about the reaction mixture without the need for sampling.[1][2]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction.[1][2][3] For TMSO reactions, attenuated total reflectance (ATR) FTIR probes can be directly immersed into the reaction vessel to continuously collect spectra.
Key Monitoring Regions:
-
Disappearance of Reactant Bands: The consumption of the silylating agent can be monitored by the decrease in the intensity of characteristic Si-N stretching vibrations. The disappearance of O-H or N-H stretching bands of the substrate also indicates reaction progress.
-
Appearance of Product Bands: The formation of the silylated product can be tracked by the appearance of new Si-O or Si-N stretching bands.
-
C=O Stretching: The carbonyl (C=O) stretch of the oxazolidinone ring (around 1700-1750 cm⁻¹) can be monitored for any shifts that may occur upon reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent choice for reaction monitoring.[4][5][6] Benchtop NMR spectrometers are increasingly being used for real-time analysis in the laboratory.
Key Monitoring Signals:
-
¹H NMR: The trimethylsilyl group of TMSO gives a sharp singlet at approximately 0.4 ppm. The disappearance of this signal and the appearance of a new TMS signal corresponding to the silylated product can be integrated to determine conversion. Protons on the oxazolidinone ring can also be monitored for any changes.
-
¹³C NMR: The carbonyl carbon of the oxazolidinone ring and the carbons of the TMS group can be observed for chemical shift changes.
-
²⁹Si NMR: This technique provides direct information about the silicon environment and can be used to distinguish between different silyl (B83357) species.
Chromatographic Methods for At-Line and Off-Line Analysis
Chromatographic techniques are highly effective for separating and quantifying the components of a reaction mixture. Samples are typically taken from the reaction at various time points, quenched, and then analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[7][8] Derivatization of polar analytes with a silylating agent is a common practice to enhance their volatility for GC analysis; however, in the context of monitoring a silylation reaction, the product itself is the silylated compound.
Key Considerations:
-
Volatility: TMSO and many silylated products are sufficiently volatile for GC analysis.
-
Derivatization: If analyzing the starting material (e.g., a non-volatile alcohol or carboxylic acid), derivatization with a different silylating agent may be necessary for comparison.
-
Quantification: Using an internal standard allows for accurate quantification of reactants and products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds, including those that are not volatile or are thermally labile.[9][10]
Key Considerations:
-
Column Selection: A reversed-phase C18 column is often suitable for separating the relatively nonpolar TMSO and silylated products from the more polar 2-oxazolidinone and starting materials.
-
Detector: A UV detector can be used to monitor the oxazolidinone chromophore. If the analytes lack a chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed.
Comparison of Analytical Methods
| Method | Type | Advantages | Disadvantages | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Analysis Time |
| FTIR | In-situ | Real-time data, non-invasive, relatively low cost. | Less specific than NMR, overlapping peaks can be an issue. | ~0.1 - 1% | ~0.5 - 5% | Continuous |
| NMR | In-situ / At-line | Highly specific, quantitative, provides structural information. | Higher initial cost, lower sensitivity than chromatographic methods. | ~0.5 - 2% | ~1 - 10% | Seconds to minutes per spectrum |
| GC-MS | At-line / Off-line | High sensitivity and selectivity, excellent for volatile compounds. | Requires sampling, potential for thermal degradation of analytes. | Low ppm to ppb | Mid ppm to ppb | 10 - 30 minutes |
| HPLC | At-line / Off-line | Versatile for a wide range of compounds, various detection methods. | Requires sampling, solvent consumption. | Low ppm to ppb | Mid ppm to ppb | 5 - 20 minutes |
Experimental Protocols
In-Situ FTIR Monitoring of a Silylation Reaction
-
Setup: Immerse an ATR-FTIR probe into the reaction vessel equipped with a stirrer and temperature control.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Add the silylating agent (e.g., TMSO) to start the reaction.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the decrease in the absorbance of reactant peaks and the increase in the absorbance of product peaks over time to generate a reaction profile.
At-Line GC-MS Analysis of a Silylation Reaction
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a suitable reagent (e.g., a protic solvent like methanol) to consume any unreacted silylating agent.
-
Sample Preparation: Dilute the quenched sample with an appropriate solvent (e.g., dichloromethane) containing an internal standard.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Integrate the peak areas of the reactants and products relative to the internal standard to determine their concentrations at each time point.
Visualizations
Caption: General workflow for monitoring a chemical reaction using in-situ and at-line analytical methods.
Caption: A possible synthetic route for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. Separation of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for HPLC Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals, monitoring reaction kinetics is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and quantitative accuracy. However, many organic molecules lack a suitable chromophore or fluorophore for sensitive detection, or they may have poor chromatographic properties. Pre-column derivatization addresses these challenges by chemically modifying the analyte to enhance its detectability and improve its separation characteristics.
This guide provides a comparative analysis of 3-Trimethylsilyl-2-oxazolidinone (TMSO) and other common derivatizing agents for the HPLC analysis of reaction kinetics. While TMSO is recognized as a potent silylating agent in organic synthesis, its application in analytical chemistry, particularly for HPLC-based kinetic studies, is not extensively documented. Therefore, this guide will compare the known characteristics of TMSO with the well-established performance of alternative reagents, supported by experimental data.
This compound (TMSO): A Potent but Unconventional Choice
This compound is a highly reactive silylating agent.[1][2] In synthetic chemistry, it is valued for its ability to efficiently derivatize a range of functional groups, including alcohols, carboxylic acids, and thiols, often under mild conditions.[1][2] The reaction is driven by the formation of the stable 2-oxazolidinone (B127357) byproduct.[1]
Potential Advantages for Reaction Kinetics Analysis:
-
High Reactivity: TMSO's high reactivity could translate to very fast derivatization times, which is ideal for quenching a reaction at a specific time point to accurately monitor its progress.
-
Versatility: Its ability to react with multiple functional groups could make it a broad-spectrum derivatizing agent.
Challenges and Considerations:
-
Lack of Analytical Data: There is a significant scarcity of literature on the use of TMSO as a derivatization reagent for HPLC analysis. Key performance metrics such as limits of detection (LOD), derivative stability under typical HPLC conditions, and potential interferences are not well-characterized.
-
Byproduct Interference: The 2-oxazolidinone byproduct might interfere with the chromatography of the derivatized analyte, necessitating a cleanup step or chromatographic conditions that ensure its separation.
-
Moisture Sensitivity: Like other silylating agents, TMSO and its derivatives are susceptible to hydrolysis, requiring strictly anhydrous conditions for the derivatization reaction.[3][4]
Hypothetical Experimental Protocol for TMSO Derivatization
This protocol is a general guideline based on typical silylation procedures and would require optimization.
-
Sample Preparation: Aliquots of the reaction mixture are taken at specific time intervals. The reaction is quenched immediately, and the solvent is evaporated to dryness under a stream of nitrogen.
-
Derivatization: To the dried sample, add a solution of TMSO in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane). A catalyst, such as triflic acid, may be added to accelerate the reaction for less reactive analytes.[1] The mixture is vortexed and may be gently heated (e.g., 60°C) for a short period (e.g., 2-15 minutes).[1]
-
Sample Cleanup (if necessary): If the 2-oxazolidinone byproduct interferes with the analysis, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove it.
-
HPLC Analysis: The derivatized sample is then injected into the HPLC system for analysis.
Caption: Hypothetical workflow for derivatization with TMSO.
Comparative Analysis by Functional Group
The choice of a derivatization reagent is primarily dictated by the functional group(s) present in the analyte. Below is a comparison of TMSO with established reagents for the derivatization of amines, alcohols/phenols, and carboxylic acids.
Derivatization of Amines
For kinetic studies of reactions involving primary or secondary amines, reagents that produce highly fluorescent derivatives are often preferred for their sensitivity.
Comparison of Derivatization Reagents for Amines
| Parameter | This compound (TMSO) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Principle | Silylation of the N-H bond. | Forms a highly fluorescent dansyl derivative.[5][6] | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[7][8][9] |
| Reaction Time | Potentially very fast (minutes), but not analytically validated.[1] | 30-120 minutes.[10] | ~1 minute.[7][11] |
| Detection | UV (if the parent molecule has a chromophore). | Fluorescence (Ex: ~328 nm, Em: ~530 nm), UV (~254 nm).[5] | Fluorescence (Ex: ~350 nm, Em: ~450 nm).[9] |
| LOD | Not established. | Picomole to femtomole range.[5] | 21-49 fmol/µL.[7] |
| Derivative Stability | Likely moisture-sensitive.[3] | Stable, can be stored before analysis.[5][6] | Not very stable, requires automated derivatization for reproducibility.[9] |
| Advantages | High reactivity. | Stable derivatives, good for primary and secondary amines.[6][12] | Very fast reaction, automated procedures are common.[7][11] |
| Disadvantages | Lack of analytical data, moisture sensitivity. | Slower reaction, excess reagent can interfere.[6] | Only reacts with primary amines, unstable derivatives.[13] |
Experimental Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 50 mM in acetonitrile) and a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Derivatization: To a quenched and dried reaction aliquot, add the buffer solution followed by the Dansyl Chloride solution. Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
Quenching: Add a quenching solution (e.g., 10% ammonium (B1175870) hydroxide) to consume excess Dansyl Chloride.[6]
-
HPLC Analysis: Inject the derivatized sample into a reversed-phase HPLC system with fluorescence or UV detection.
Caption: Comparison of workflows for amine derivatization.
Derivatization of Alcohols and Phenols
For reactions involving hydroxyl groups, silylation is the most common derivatization strategy. This makes other silylating agents the most relevant alternatives to TMSO.
Comparison of Silylating Agents for Alcohols and Phenols
| Parameter | This compound (TMSO) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Principle | Silylation of the O-H bond. | Silylation of the O-H bond.[3][14] | Silylation of the O-H bond.[3][15] |
| Reactivity | High, especially with an acid catalyst.[1] | High, often used with a catalyst (e.g., TMCS) for hindered groups.[3][14] | Considered one of the most powerful silylating agents.[3] |
| Reaction Time | 2-15 minutes in synthesis.[1] | Typically 20-60 minutes at 60-80°C.[16] | Typically 30-60 minutes at 70°C.[3] |
| Byproducts | 2-oxazolidinone (non-volatile).[1] | Monotrimethylsilyltrifluoroacetamide and trifluoroacetamide (B147638) (volatile).[3] | N-methyltrifluoroacetamide (highly volatile).[3] |
| Detection | UV (if the parent molecule has a chromophore). | Typically used for GC-MS, but applicable to HPLC-UV/MS. | Typically used for GC-MS, but applicable to HPLC-UV/MS. |
| Derivative Stability | Likely moisture-sensitive. | Moisture-sensitive.[16] | Moisture-sensitive.[17] |
| Advantages | High reactivity. | Well-documented, versatile, volatile byproducts are advantageous for GC.[3][18] | More volatile byproducts than BSTFA, ideal for trace analysis.[3] |
| Disadvantages | Non-volatile byproduct may interfere with HPLC, lack of analytical data. | Requires anhydrous conditions.[16] | Requires anhydrous conditions.[15] |
Experimental Protocol: Silylation with BSTFA (+TMCS)
-
Sample Preparation: Ensure the quenched reaction aliquot is completely dry by evaporation under nitrogen or lyophilization. Anhydrous conditions are critical.[16]
-
Reagent Addition: Add an anhydrous solvent (e.g., acetonitrile) followed by an excess of BSTFA (often with 1% trimethylchlorosilane, TMCS, as a catalyst).[16] A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.[14]
-
Derivatization: Tightly cap the reaction vial, vortex, and heat at 60-80°C for 20-60 minutes.[16]
-
HPLC Analysis: After cooling to room temperature, the sample is ready for injection.
Caption: General workflow for silylation-based derivatization.
Derivatization of Carboxylic Acids
Carboxylic acids can be derivatized by silylation to form silyl (B83357) esters or by alkylation to form other types of esters, often with fluorescent tags for enhanced detection.
Comparison of Derivatization Reagents for Carboxylic Acids
| Parameter | This compound (TMSO) | BSTFA / MSTFA | 4-Bromo-N-methylbenzylamine (4-BNMA) with EDC |
| Principle | Silylation to form a silyl ester.[1] | Silylation to form a silyl ester.[3][19] | Amide coupling to form a UV-active and MS-ionizable derivative.[10] |
| Reaction Time | Very fast (minutes) with an acid catalyst.[1] | Typically 20-60 minutes at 60-80°C.[16] | Rapid reaction under mild, aqueous conditions.[10] |
| Detection | UV (if the parent molecule has a chromophore). | Typically used for GC-MS, but applicable to HPLC-UV/MS. | UV, Mass Spectrometry (positive ion mode).[10] |
| Derivative Stability | Silyl esters are generally moisture-sensitive.[3] | Moisture-sensitive.[16] | Stable amide bond. |
| Advantages | Very high reactivity.[1] | Well-established for GC-MS, applicable to a wide range of acids.[19] | Produces stable derivatives, enhances MS detection.[10] |
| Disadvantages | Lack of analytical data, moisture sensitivity, non-volatile byproduct. | Moisture sensitivity, less common for HPLC than GC. | Requires a two-component reagent system (4-BNMA and EDC).[10] |
Experimental Protocol: Derivatization of Carboxylic Acids with BSTFA
The protocol is identical to that for alcohols and phenols, as silylating agents react with the acidic proton of the carboxyl group.[19] Strict anhydrous conditions must be maintained to prevent hydrolysis of the silyl ester derivative.
Summary and Recommendations
The selection of a derivatization reagent for monitoring reaction kinetics via HPLC is a critical decision that impacts the speed, sensitivity, and accuracy of the analysis.
Overall Comparison of Derivatization Reagents
| Reagent | Primary Target | Key Advantage | Key Disadvantage | Best For... |
| This compound (TMSO) | Alcohols, Carboxylic Acids, Thiols | Potentially very fast reaction time.[1] | Lack of analytical data, non-volatile byproduct.[1] | Exploratory studies where speed is paramount and validation can be performed. |
| Dansyl Chloride | Primary & Secondary Amines | Produces highly stable and fluorescent derivatives.[5][6] | Relatively slow reaction time.[10] | Applications requiring high sensitivity and where derivative stability is important. |
| o-Phthalaldehyde (OPA) | Primary Amines | Extremely fast reaction, easily automated.[7][11] | Unstable derivatives, does not react with secondary amines.[13] | High-throughput kinetic analysis of reactions involving primary amines. |
| BSTFA / MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Versatile and well-documented, especially for GC-MS.[3][18] | Derivatives are moisture-sensitive.[16] | Reactions where analytes are not amenable to other derivatization methods. |
Recommendations:
-
For reactions involving primary amines where high throughput is required: o-Phthalaldehyde (OPA) with an automated derivatization system is the ideal choice due to its rapid reaction time.[7][11]
-
For reactions involving primary and secondary amines where high sensitivity and derivative stability are crucial: Dansyl Chloride is a robust and well-validated option.[5][6]
-
For reactions involving alcohols, phenols, or carboxylic acids: BSTFA or MSTFA are established choices, though care must be taken to ensure anhydrous conditions.[3][16]
-
Regarding this compound (TMSO): While its high reactivity is promising, its use in a regulated or quantitative environment cannot be recommended without extensive in-house validation.[1][2] It may be a candidate for initial research and development where its rapid derivatization could be advantageous, but for routine and validated kinetic studies, the established reagents offer greater reliability and a wealth of supporting literature.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jascoinc.com [jascoinc.com]
- 8. jasco-global.com [jasco-global.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. gcms.cz [gcms.cz]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Monitoring Silylation Reactions: The Power of NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is fundamental to ensuring efficiency, optimizing yields, and guaranteeing the purity of the final product. Silylation, a common and crucial reaction for protecting hydroxyl groups, enhancing volatility for analysis, or creating silyl (B83357) ether intermediates, is no exception. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for tracking the progress of silylation reactions, supported by experimental protocols and data.
The Principle of NMR in Reaction Monitoring
NMR spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural information about molecules in solution.[1][2] Its application in reaction monitoring relies on the principle that the nuclei of different atoms within a molecule resonate at distinct frequencies in a magnetic field. As a silylation reaction proceeds, the chemical environment of the nuclei in both the starting materials and the products changes, leading to observable shifts in the NMR spectrum.
By acquiring a series of ¹H NMR spectra at regular time intervals, one can track the disappearance of signals corresponding to the starting material (e.g., the alcohol's -OH proton and the silane's Si-H proton) and the appearance of new signals from the silyl ether product.[3][4][5] The integration of these signals is directly proportional to the number of protons, allowing for a quantitative assessment of the reaction's progress.[6]
Experimental Protocol: Monitoring a Silylation Reaction via ¹H NMR
This protocol outlines a general procedure for monitoring the silylation of a primary alcohol with a silylating agent using ¹H NMR spectroscopy.
Materials:
-
Alcohol (e.g., 1-octanol)
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
Anhydrous base (e.g., imidazole)
-
NMR tubes (J-Young tubes are recommended for reactions run at elevated temperatures)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Sample Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve a precisely weighed amount of the alcohol (e.g., 0.1 mmol) and the internal standard (e.g., 0.05 mmol) in the deuterated solvent (e.g., 0.5 mL).
-
Initial Spectrum (t=0): Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. This spectrum will serve as the baseline (t=0) and confirm the initial concentrations.
-
Initiating the Reaction: Add the base (e.g., 0.12 mmol) to the NMR tube, followed by the silylating agent (e.g., 0.12 mmol).
-
Reaction Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes).[5] The reaction can be run directly in the NMR spectrometer or in a temperature-controlled bath, with aliquots taken for analysis.[1][7]
-
Data Processing: Process each spectrum identically (phasing, baseline correction). Calibrate the chemical shift to the residual solvent peak or the internal standard.
-
Quantification: Integrate the characteristic peaks of the starting material, the product, and the internal standard. The reaction conversion can be calculated by comparing the integral of a product peak to the integral of a starting material peak over time.
Data Presentation and Analysis
The key to quantitative NMR (qNMR) is the use of an internal standard with known concentration and resonance signals that do not overlap with the analyte signals.[8] The concentration of a species 'x' can be determined using the following equation:
Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ)
Where:
-
Cₓ = Concentration of the analyte
-
Cᵢₛ = Concentration of the internal standard
-
Iₓ = Integral of the analyte's signal
-
Iᵢₛ = Integral of the internal standard's signal
-
Nₓ = Number of protons giving rise to the analyte's signal
-
Nᵢₛ = Number of protons giving rise to the internal standard's signal
Table 1: Hypothetical Data for Silylation of 1-Octanol Monitored by ¹H NMR
| Time (min) | Integral of 1-Octanol (-CH₂OH @ 3.64 ppm) | Integral of TBDMS-Octanol (-CH₂OSi @ 3.60 ppm) | Conversion (%) |
| 0 | 2.00 | 0.00 | 0 |
| 15 | 1.42 | 0.58 | 29 |
| 30 | 0.88 | 1.12 | 56 |
| 60 | 0.34 | 1.66 | 83 |
| 120 | 0.06 | 1.94 | 97 |
Conversion (%) is calculated as [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100
Below is a diagram illustrating the workflow for monitoring a silylation reaction using NMR.
Caption: Workflow for monitoring a silylation reaction using NMR.
The logical relationship for data analysis in determining reaction progress is visualized below.
Caption: Data analysis workflow for determining reaction progress via NMR.
Comparison with Alternative Techniques
While NMR is a robust method, other techniques are also employed for reaction monitoring. The choice of method often depends on the specific requirements of the analysis, available equipment, and the nature of the reaction.
Table 2: Comparison of Reaction Monitoring Techniques
| Feature | NMR Spectroscopy | Thin Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | Nuclear spin in a magnetic field | Differential partitioning on a stationary phase | Partitioning between a mobile gas and a stationary liquid/solid phase |
| Information | Detailed structural data, quantitative | Qualitative (presence/absence of spots) | Quantitative, retention time, purity |
| Quantification | Excellent (qNMR) | Poor, semi-quantitative at best | Excellent with calibration |
| Real-Time | Yes, with flow-NMR or in-situ | No, requires spotting and developing | Possible with auto-samplers, but not truly real-time |
| Sample Prep | Simple, dissolve in solvent | Simple, spot on plate | Often requires derivatization (ironic for silylation), dilution |
| Throughput | Moderate | High | High with auto-sampler |
| Cost | High initial investment | Very low | Moderate to high |
| Destructive | No | Yes (sample is spotted) | Yes (sample is vaporized) |
| Best For | Mechanistic studies, complex mixtures, absolute quantification.[1] | Quick, qualitative checks of reaction completion.[9] | Routine analysis of volatile compounds, purity checks.[10] |
In-depth Comparison
-
NMR vs. TLC: TLC is a fast and inexpensive way to get a qualitative sense of a reaction's progress. However, it can be misleading; some compounds may not be UV-active or stain well, and co-eluting spots can mask impurities.[9] NMR, in contrast, provides unambiguous structural information and is inherently quantitative, making it far more reliable for accurate monitoring.
-
NMR vs. GC: Gas Chromatography is highly sensitive and provides excellent quantitative data.[10] However, for many silylation reactions, the starting materials (like polyols) are not volatile enough for GC analysis without derivatization themselves. This makes GC better suited for analyzing the final, silylated product rather than monitoring the reaction's progress in real-time. NMR analyzes the entire reaction mixture in its native state without the need for further modification.[10] Furthermore, benchtop NMR systems are becoming more common, offering a convenient alternative to high-field spectrometers for reaction monitoring.[11]
-
Advanced NMR Techniques: Beyond simple ¹H NMR, other nuclei can be observed. ²⁹Si NMR offers a direct way to observe the silicon-containing species in the reaction, providing clear evidence of silylation and information about the electronic environment of the silicon atom.[12][13][14]
Conclusion
For tracking the progress of silylation reactions, NMR spectroscopy offers a unique combination of advantages. It is non-destructive, requires minimal sample preparation, and provides both rich structural detail and precise quantitative data in a single experiment. While techniques like TLC and GC have their place for quick checks and final product analysis, respectively, NMR stands out as the superior method for in-depth reaction monitoring, kinetic analysis, and mechanistic investigation. The ability to observe all components of a reaction mixture simultaneously makes it an invaluable tool for researchers and professionals aiming to optimize and fully understand their chemical transformations.
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.polito.it [iris.polito.it]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The calculation of 29 Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP01736F [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Products from 3-Trimethylsilyl-2-oxazolidinone Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of reaction products involving 3-trimethylsilyl-2-oxazolidinone (TMSO). It further contrasts MS with alternative analytical methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the optimal analytical strategy for their specific needs.
Introduction to this compound Reactions
This compound is a versatile reagent primarily used for the silylation of compounds containing active hydrogens, such as alcohols, carboxylic acids, and amines. A significant application is in the synthesis of N-acylated oxazolidinones, which are valuable chiral auxiliaries in asymmetric synthesis. The analysis of the resulting products is crucial for reaction monitoring, yield determination, and structural confirmation. Mass spectrometry is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information.
Mass Spectrometry in Product Analysis
Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for analyzing the products of TMSO reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and thermally stable compounds. Since silylation with TMSO increases the volatility of the products, GC-MS is a highly suitable method. The process involves separating the components of a mixture in the gas phase followed by their detection and identification by mass spectrometry. Electron Ionization (EI) is a common ionization technique in GC-MS, which provides reproducible fragmentation patterns useful for library matching and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For products that are less volatile or thermally labile even after silylation, LC-MS is the preferred method. It separates compounds in a liquid phase before they are introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces protonated molecules or adducts, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural details.
A key diagnostic feature in the mass spectra of trimethylsilyl (B98337) (TMS) derivatives is the presence of a characteristic ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.
Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques offer complementary information and can be advantageous in certain scenarios.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the unambiguous structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For products of TMSO reactions, ¹H and ¹³C NMR are essential for confirming the successful acylation or silylation at the desired position. The key advantage of NMR is its non-destructive nature and high reproducibility. However, it has lower sensitivity compared to mass spectrometry.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
The choice between mass spectrometry and NMR spectroscopy often depends on the specific analytical goal.
| Parameter | Mass Spectrometry (GC-MS & LC-MS) | NMR Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Low (micromole to nanomole range) |
| Primary Information | Molecular weight and fragmentation patterns | Detailed molecular structure and connectivity |
| Reproducibility | Good to excellent | Excellent |
| Quantitative Analysis | Can be quantitative with appropriate standards | Inherently quantitative |
| Sample Preparation | Often requires derivatization (silylation) | Minimal, dissolution in a suitable solvent |
| Analysis Time | Relatively fast per sample | Can be longer, especially for complex experiments |
| Instrument Cost | Varies, can be lower than high-field NMR | Generally high for high-field instruments |
Experimental Protocols
Protocol 1: General Procedure for Silylation and GC-MS Analysis
This protocol is adapted for the analysis of a generic substrate with hydroxyl groups using TMSO.
-
Sample Preparation: To 1 mg of the dry sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Derivatization: Add a molar excess of this compound (TMSO).
-
Reaction: Cap the vial and heat at 60-80°C for 30-60 minutes.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Detection: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-600.
-
Protocol 2: Characterization of N-Acyl Oxazolidinone by ¹H NMR Spectroscopy
This protocol is for the structural confirmation of an N-acylated oxazolidinone product.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the N-acyl oxazolidinone.
-
Visualizing the Workflow
Caption: Workflow from synthesis to analysis of products.
Logical Comparison of Analytical Techniques
Caption: Choosing an analytical technique based on the research goal.
Conclusion
The analysis of products from reactions involving this compound benefits from a multi-faceted analytical approach. Mass spectrometry, particularly GC-MS for silylated products, offers excellent sensitivity for product identification and reaction monitoring. NMR spectroscopy, while less sensitive, provides definitive structural information that is crucial for the characterization of novel compounds. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the research, such as routine screening, quantitative analysis, or detailed structural elucidation of complex products.
A Comparative Guide to Silylation Reagents for Enhanced Analyte Volatility in GC-MS
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of polar analytes is a critical step to improve volatility, thermal stability, and chromatographic performance. Silylation, the process of replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is a widely employed technique. The choice of silylating reagent is crucial for achieving optimal and reproducible results. This guide provides an objective comparison of common silylating reagents, supported by experimental data and detailed methodologies.
Performance Comparison of Common Silylating Reagents
The selection of an appropriate silylating agent is dependent on the specific analytes, the complexity of the sample matrix, and the analytical objectives. While numerous silylating agents are available, this guide focuses on a comparative analysis of three widely used reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylchlorosilane (TMCS), which is often used as a catalyst.
Both BSTFA and MSTFA are potent TMS donors, yet they possess distinct characteristics regarding their reactivity and the volatility of their byproducts.[1][2] MSTFA is generally considered one of the strongest and most versatile silylating agents available.[1] The addition of a catalyst like TMCS to BSTFA significantly boosts its reactivity, making it particularly effective for derivatizing sterically hindered functional groups.[1][2]
The byproducts of both BSTFA and MSTFA reactions are highly volatile, which is advantageous as it minimizes interference with the chromatographic analysis.[1][2] However, the stability of the resulting silyl (B83357) derivatives can vary, with those formed from MTBSTFA (a related reagent) showing higher stability compared to BSTFA derivatives.
| Feature | BSTFA (+/- TMCS) | MSTFA | Key Considerations |
| Silylating Strength | Very strong, especially with TMCS catalyst.[1][2] | Considered one of the strongest and most versatile.[1] | The addition of TMCS enhances BSTFA's reactivity for hindered groups.[1] |
| Reactivity | Highly reactive towards alcohols, phenols, carboxylic acids, and amines.[1] | Generally considered more reactive than BSTFA for many compounds.[1] | The choice may depend on the specific functional groups present in the analyte. |
| Byproducts | Volatile byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) cause minimal chromatographic interference.[1][2] | Byproducts (N-methyltrifluoroacetamide and monotrimethylsilyltrifluoroacetamide) are also highly volatile.[1] | Volatile byproducts are crucial for clean chromatograms.[2] |
| Suitability for Steroids | Effective for many steroids.[1] | Often cited as more efficient for a broader range of steroids.[1] | The choice can be structure-dependent; both may produce multiple derivatives.[1] |
| Suitability for Sugars | Effective, but may require longer reaction times for polyhydroxy compounds. A two-step derivatization is often employed.[1] | Frequently used for sugars with good results. The silylation potential is considered similar to BSTFA for these compounds.[1] | Methoximation prior to silylation is a common strategy for sugars. |
| Suitability for Organic Acids | Readily derivatizes organic acids.[1][3] | Also highly effective for derivatizing organic acids.[1] | Both reagents are well-suited for this class of compounds.[1] |
| Suitability for Amino Acids | A common reagent, though optimization of reaction conditions may be necessary.[1] | Also used, but reagents like MTBSTFA might be preferred for higher derivative stability.[1] | Careful optimization is critical for reproducible results with amino acids.[1] |
Experimental Protocols
To ensure successful and reproducible derivatization, it is imperative to work under anhydrous conditions as silylating reagents are highly sensitive to moisture.[1][4] All glassware, solvents, and samples must be thoroughly dried.[5]
General Two-Step Derivatization Protocol (for Sugars and other Carbonyl-containing Compounds)
This two-step protocol, involving methoximation followed by silylation, is frequently used for the analysis of sugars and other compounds containing aldehyde and keto groups to prevent the formation of multiple derivatives due to tautomerization.[1]
-
Sample Preparation: The sample should be lyophilized to ensure it is completely dry.[6]
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.
-
Incubate at 37°C for 90 minutes with agitation. This step converts aldehyde and keto groups into their methoxime derivatives.[6]
-
-
Silylation:
-
Add 80 µL of MSTFA to the vial.
-
Incubate at 37°C for 30 minutes with agitation. This step silylates hydroxyl, carboxyl, thiol, and amine groups.[6]
-
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
General Single-Step Derivatization Protocol (for Organic Acids, Alcohols, etc.)
For compounds that do not contain carbonyl groups or are not prone to tautomerization, a single-step silylation protocol is often sufficient.
-
Sample Preparation: Ensure the sample is anhydrous. This can be achieved by dissolving in an aprotic solvent and drying over a drying agent or by evaporation of a solvent.[5]
-
Reaction Mixture:
-
In a GC vial, combine 100 µL of the analyte solution (e.g., 1 mg/mL in an aprotic solvent like acetonitrile) with 50 µL of BSTFA with 1% TMCS or MSTFA.[7]
-
-
Reaction Conditions:
-
Analysis: After cooling to room temperature, the sample can be directly injected or diluted with a suitable solvent before GC-MS analysis.[7]
Visualizing the Workflow and Comparison
To better understand the derivatization process and the comparative logic, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a silylating reagent.
General experimental workflow for silylation.
Logical flow for selecting a silylation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Guide to Spectroscopic Techniques for the Characterization of Silylated Compounds
For researchers, scientists, and drug development professionals, the precise characterization of silylated compounds is crucial for ensuring the accuracy and reliability of experimental results. Silylation is a common derivatization technique used to increase the volatility, thermal stability, and analyzability of compounds containing active hydrogen atoms, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of the primary spectroscopic techniques employed for the characterization of these derivatives, supported by experimental data and detailed protocols.
This document delves into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy for the structural elucidation and quantification of silylated compounds. Each technique offers unique advantages and provides complementary information, enabling a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the detailed structural analysis of silylated compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular structure, connectivity, and environment of atoms within a molecule. For silylated compounds, ¹H, ¹³C, and ²⁹Si NMR are the most informative.
The introduction of a silyl (B83357) group, such as the common trimethylsilyl (B98337) (TMS) group, induces characteristic chemical shifts in the NMR spectra, providing a clear signature of successful derivatization. For instance, the protons of a TMS group typically appear as a sharp singlet in the ¹H NMR spectrum around 0 ppm.[1]
Comparative NMR Data for Silylated Compounds
The choice of silylating agent can influence the resulting NMR spectra. The following table summarizes typical NMR chemical shifts for different silyl groups attached to a generic alcohol (R-OH) and a thiophene (B33073) moiety.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| R-O-TMS | ~0.1 (s, 9H, Si(CH₃)₃) | ~0 (C in Si(CH₃)₃) | +15 to +30 |
| R-O-TBDMS | ~0.1 (s, 6H, Si(CH₃)₂), ~0.9 (s, 9H, C(CH₃)₃) | ~-5 (Si(CH₃)₂), ~18 (C (CH₃)₃), ~26 (CH₃ in C(C H₃)₃) | +20 to +30 |
| 2,5-bis(trimethylsilyl)thiophene | 0.33 (s, 18H), 7.21 (s, 2H) | -0.1, 137.9, 143.8 | Not Reported |
| 5,5'-bis(trimethylsilyl)-2,2'-bithiophene | 0.35 (s, 18H), 7.15 (d, 2H), 7.25 (d, 2H) | -0.2, 125.1, 135.8, 138.2, 142.1 | Not Reported |
| 2,2'-bithiophene (non-silylated) | 7.03 (dd, 2H), 7.20 (dd, 2H), 7.27 (dd, 2H) | 124.3, 124.8, 128.1, 137.3 | Not Applicable |
Data for thiophene compounds sourced from BenchChem.[1]
Experimental Protocol: ²⁹Si NMR Spectroscopy
Solid-state ²⁹Si NMR can be particularly useful for characterizing silylated surfaces, such as modified zeolites.
Instrumentation:
-
Bruker CXP-300 spectrometer or equivalent.
Procedure:
-
Pack approximately 200 mg of the silylated sample into an Andrews-type rotor in a drybox to prevent moisture contamination.
-
Transfer the rotor to the NMR probe under a flow of nitrogen.
-
Acquire spectra at 59.6 MHz using magic-angle spinning (MAS) and cross-polarization (CP).
-
Use dry nitrogen gas to drive the rotor at spinning rates between 2 and 4 kHz.
-
Reference the chemical shifts to an external standard, such as tetramethylsilane (B1202638) (TMS).[2]
Mass Spectrometry: Sensitivity and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of silylated compounds, offering high sensitivity and valuable structural information through fragmentation patterns.[3] Silylation is frequently a prerequisite for the analysis of non-volatile compounds by gas chromatography-mass spectrometry (GC-MS).
The choice of silylating agent affects the mass spectrum. For example, tert-butyldimethylsilyl (TBDMS) derivatives are often preferred over TMS derivatives in targeted analysis due to their characteristic and intense [M-57]⁺ ion (loss of a tert-butyl group), which simplifies identification.[4]
Comparative Mass Spectrometry Data
| Technique | Analyte Class | Silylating Agent | Key Diagnostic Ions/Features | Reference |
| GC-MS | Alcohols, Thiols, Amines, Carboxylic Acids | Trimethylsilyl (TMS) | [M]⁺, [M-15]⁺ (loss of CH₃), m/z 73 [Si(CH₃)₃]⁺ | [3] |
| GC-MS | Steroids, Cannabinoids | Trimethylsilyl (TMS) | Characteristic fragmentation patterns specific to the analyte class. | [3] |
| GC-ESI-MS | Phenols, Organic Acids | Trimethylsilyl (TMS) | [M+H]⁺, [M+Na]⁺ | [5] |
| Pyrolysis-GC-QqQ-MS | Amino Acids, Nucleobases | MTBSTFA (tBDMS) | Specific parent-daughter ion transitions in MRM mode for high sensitivity. | [6] |
| NALDI-MS, FT-ICR-MS | Synthesized Silyl Organic Compounds | - | Accurate mass measurements for molecular formula determination. | [7] |
Experimental Protocol: GC-MS Analysis of Silylated Metabolites
This protocol outlines a typical workflow for the derivatization and analysis of metabolites in a biological sample.[8][9]
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
Dried sample extract
Procedure:
-
Methoximation: Add the methoxyamine hydrochloride solution to the dried sample. Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto groups.[9]
-
Silylation: Add MSTFA and incubate at 37°C for 30 minutes. This step replaces active hydrogens with TMS groups.[8][9]
-
GC-MS Analysis: Transfer the derivatized sample to a GC autosampler vial and inject it into the GC-MS system.
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 5 min.
-
MS Scan Range: m/z 50-600
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing information about the functional groups present. They are particularly useful for monitoring the silylation reaction itself and for characterizing the bulk properties of silylated materials.
Comparative Vibrational Spectroscopy Data
| Technique | Functional Group | Wavenumber (cm⁻¹) | Observation | Reference |
| FTIR | Si-O-C | ~1089-1141 | Appearance of this band confirms silylation of hydroxyl groups. | [10] |
| FTIR | C-H (in Si-CH₃) | ~2975 | Appearance of this band indicates the presence of a methylsilyl group. | [10] |
| FTIR | Si-O-Si | ~800 | Can indicate the degree of crystallinity in silica-based materials. | [11] |
| Raman | Si-(OCH₃)₂ | ~620 | Decrease in intensity indicates hydrolysis during cross-linking of silyl-modified polymers. | [12] |
| Raman | Si-O-Si | ~583 | Formation of this band indicates condensation during cross-linking. | [12] |
Experimental Protocol: FTIR Analysis of Silylated Nanoparticles
This protocol describes the characterization of silylated silica (B1680970) nanoparticles using the KBr pellet method.[10]
Instrumentation:
-
Thermo Scientific Nicolet 6700 FTIR spectrometer or equivalent.
Procedure:
-
Thoroughly mix a small amount of the silylated nanoparticle sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
Conclusion
The characterization of silylated compounds is most effectively achieved through a multi-technique spectroscopic approach. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry offers high sensitivity and fragmentation information crucial for identification, especially when coupled with a separation technique like GC. FTIR and Raman spectroscopy are invaluable for confirming the presence of silyl functional groups and for monitoring reaction dynamics in real-time. By leveraging the complementary strengths of these techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and unambiguous characterization of their silylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hou.usra.edu [hou.usra.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cetjournal.it [cetjournal.it]
- 11. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]
- 12. Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking [scirp.org]
Safety Operating Guide
Proper Disposal of 3-Trimethylsilyl-2-oxazolidinone: A Guide for Laboratory Professionals
For immediate reference, treat 3-Trimethylsilyl-2-oxazolidinone as a combustible liquid and hazardous waste. Engage a licensed professional waste disposal service for its final disposal. This document provides detailed guidance on the safe handling and proper disposal procedures for this compound, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection.
Safety and Hazard Information
Prior to handling or disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety data is summarized in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Flammable liquids (Category 4) | No Pictogram Required | Warning | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370 + P378: In case of fire: Use CO2, dry chemical, or foam for extinction. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Disposal Procedure
The recommended and safest method for disposing of this compound is through a licensed and approved professional waste disposal service.[1] This ensures that the material is handled, transported, and processed in accordance with all applicable environmental regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[1]
-
Segregation: Do not mix this compound waste with other waste streams, particularly aqueous or protic solvent waste. This is to prevent unintended reactions, as the compound can hydrolyze.[2]
-
Containerization:
-
Place the this compound waste into a suitable, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
-
Storage:
-
Accidental Spill Cleanup: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Remove all sources of ignition.
-
Contain the spill using a non-combustible absorbent material such as dry lime, soda ash, sand, or earth.[3][4] Do not use combustible materials like paper towels for large spills.
-
Carefully collect the absorbed material and place it into a suitable container for disposal as hazardous waste.[3]
-
Ventilate the area and decontaminate the spill site thoroughly after the material has been collected.[3]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, or "empty" containers, must be treated as hazardous waste.
-
Empty containers may retain product residue and should be disposed of in the same manner as the unused product.[4] Do not reuse the containers.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Follow all instructions provided by the disposal company and adhere to local, state, and federal regulations.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Trimethylsilyl-2-oxazolidinone
Essential Safety and Handling Guide for 3-Trimethylsilyl-2-oxazolidinone
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 43112-38-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
Chemical Overview: this compound is a combustible liquid that is readily hydrolyzed.[1][2] It is primarily used as a silylating agent for various compounds in laboratory settings.[2] While extensive toxicological properties have not been fully investigated, it is classified as a Category 4 combustible liquid.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential hazards. All personnel must be trained in the proper use and limitations of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses with side shields | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] If splashing is a risk, a face shield should be worn in addition to goggles. |
| Skin & Body Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene rubber) | Wear appropriate protective gloves to prevent skin exposure.[3][5] Change gloves immediately if contaminated. |
| Lab Coat | A standard lab coat should be worn to protect against incidental contact. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a certified chemical fume hood or if ventilation is inadequate.[1] Use should be part of a formal respiratory protection program. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Shower and Eye Wash Station: A safety shower and eye wash station must be readily accessible in the immediate work area.[1]
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is donned correctly.
-
Inert Atmosphere: Due to its sensitivity to hydrolysis, handle and store the compound under an inert atmosphere, such as nitrogen.[1]
-
Preventing Ignition: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools for all operations.
-
Transfers: When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1][3]
Storage Procedures
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a dry, cool, and well-ventilated place.[1][3]
-
Separation: Keep away from heat, sparks, and flame.[3]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If symptoms occur, seek medical attention.
-
Inhalation: Move to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Seek medical attention if symptoms occur.
Spill and Leak Response
-
Evacuate: Evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Remove all sources of ignition.[3] For containment, cover with dry lime or soda ash.[1]
-
Clean-up: Sweep up and shovel the contained material into a suitable, closed container for disposal.[1][3] After material pickup is complete, ventilate the area and wash the spill site.[1]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not empty into drains.[3]
Experimental Protocol Workflow
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
